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  • Product: Ethyl 4-(3-oxocyclohexyl)benzoate
  • CAS: 131379-22-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the NMR Analysis of Ethyl 4-(3-oxocyclohexyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-(3-oxocyclohexyl)benzoate is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(3-oxocyclohexyl)benzoate is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a cyclohexanone moiety and an ethyl benzoate group, presents a versatile scaffold for the synthesis of complex molecular architectures. Notably, it serves as a key intermediate in the development of various pharmaceuticals. A thorough understanding of its three-dimensional structure and electronic environment is paramount for predicting its reactivity and designing novel derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structural features of such molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-(3-oxocyclohexyl)benzoate, offering insights into spectral interpretation and its practical application in structural verification.

Molecular Structure and Key Functional Groups

A clear visualization of the molecular structure is the foundation for any spectral analysis. The key to interpreting the NMR spectra of Ethyl 4-(3-oxocyclohexyl)benzoate lies in recognizing the distinct chemical environments of its protons and carbons.

Caption: Molecular structure of Ethyl 4-(3-oxocyclohexyl)benzoate.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of Ethyl 4-(3-oxocyclohexyl)benzoate is predicted to exhibit several distinct signals corresponding to the protons in different chemical environments. The analysis considers chemical shift (δ), multiplicity (splitting pattern), and integration.

Aromatic Protons

The benzene ring is para-substituted, leading to a characteristic AA'BB' system. The two protons ortho to the ester group (H-Ar²) will be deshielded due to the electron-withdrawing nature of the carbonyl group and are expected to appear as a doublet. The two protons ortho to the cyclohexyl group (H-Ar¹) will be slightly more shielded and will also appear as a doublet.

Cyclohexyl Protons

The protons on the cyclohexyl ring will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The chair conformation of the cyclohexane ring leads to axial and equatorial protons with different chemical shifts.[1] However, at room temperature, rapid chair-flipping often averages these signals.[1] The protons adjacent to the carbonyl group (H-2, H-4) will be the most deshielded within the ring system. The proton at the point of attachment to the aromatic ring (H-1) will also be deshielded. The remaining methylene protons (H-5, H-6) will appear in the more upfield region of the aliphatic signals.

Ethyl Group Protons

The ethyl group will show a classic quartet for the methylene protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to an oxygen atom, causing them to be deshielded and appear further downfield.

Data Summary: Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-Ar²~8.0Doublet2H
H-Ar¹~7.3Doublet2H
-O-CH₂-~4.3Quartet2H
H-1~2.9-3.2Multiplet1H
H-2, H-4~2.3-2.6Multiplet4H
H-5, H-6~1.8-2.2Multiplet4H
-CH₃~1.3Triplet3H

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Carbonyl Carbons

Two carbonyl carbons are present: the ester carbonyl (C=O) and the ketone carbonyl (C=O). The ester carbonyl carbon is typically found in the range of 165-175 ppm, while the ketone carbonyl is expected around 208-212 ppm.

Aromatic Carbons

The para-substituted benzene ring will show four distinct signals for the six aromatic carbons due to symmetry. The carbon attached to the ester group (C-Ar⁴) and the carbon attached to the cyclohexyl group (C-Ar¹) will be quaternary and will have lower intensities. The protonated aromatic carbons (C-Ar², C-Ar³) will have higher intensities.

Cyclohexyl Carbons

The cyclohexyl ring will display four signals for its six carbons. The carbon bearing the ketone (C-3) will be the most deshielded among the aliphatic carbons. The carbon attached to the aromatic ring (C-1) will also be deshielded. The remaining methylene carbons (C-2, C-4, C-5, C-6) will appear in the upfield region.

Ethyl Group Carbons

The ethyl group will show two signals: one for the methylene carbon (-O-CH₂-) and one for the methyl carbon (-CH₃). The methylene carbon, being attached to oxygen, will be more deshielded.

Data Summary: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ketone)~210
C=O (Ester)~166
C-Ar⁴~145
C-Ar¹~130
C-Ar²~129
C-Ar³~128
-O-CH₂-~61
C-1~45
C-3~41
C-2, C-4~35-40
C-5, C-6~25-30
-CH₃~14

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Achieving high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 10-20 mg of Ethyl 4-(3-oxocyclohexyl)benzoate.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for its excellent solubilizing properties for many organic compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

Logical Workflow for NMR Analysis

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Sample Dissolve Sample in CDCl3 Tube Transfer to NMR Tube Sample->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer LockShim Lock and Shim Spectrometer->LockShim AcquireH1 Acquire ¹H Spectrum LockShim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process Fourier Transform & Phasing AcquireC13->Process Integrate Integrate ¹H Signals Process->Integrate Assign Assign Peaks to Structure Integrate->Assign Report Generate Final Report Assign->Report

Caption: Workflow for NMR analysis of Ethyl 4-(3-oxocyclohexyl)benzoate.

Trustworthiness and Self-Validating Protocols

The protocols described herein are designed to be self-validating. The consistency between the predicted and observed spectra serves as the primary validation. For instance, the integration of the ¹H NMR signals should correspond to the number of protons in each environment. The presence of the expected number of signals in both ¹H and ¹³C spectra, with chemical shifts in the anticipated regions, provides strong evidence for the correct structure. Furthermore, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively correlate proton and carbon signals, providing an unambiguous assignment of the entire molecule and confirming the structural integrity.

Conclusion

The NMR analysis of Ethyl 4-(3-oxocyclohexyl)benzoate is a powerful method for its structural elucidation and purity assessment. By understanding the principles of chemical shifts, coupling constants, and the influence of the molecule's functional groups and stereochemistry, researchers can confidently interpret the ¹H and ¹³C NMR spectra. The methodologies and predictive data presented in this guide offer a robust framework for scientists and drug development professionals working with this important chemical entity, ensuring the integrity of their research and the quality of their synthesized compounds.

References

  • Ethyl benzoate 13C NMR spectrum. Brainly. (2023-11-09). Retrieved from [Link]

  • Synthesis of ethyl benzoate. Quora. (2020-07-19). Retrieved from [Link]

  • Preparation method of ethyl benzoate. Google Patents. (CN104311414A).
  • Ethyl 4-(3-butyrylthioureido)benzoate. ResearchGate. (2008). Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. University of Colorado Boulder. Retrieved from [Link]

  • The 13C NMR spectrum for ethyl benzoate. Filo. (2025-03-24). Retrieved from [https://www.filo.tutor/solution/the-13c-nmr-spectrum-for-ethyl-benzoate-contains-these-peaks-17-3-61-1-100-150-p-p-m-four-peaks-and-166-8-p-p-m-which-peak-belongs-to-which-carbon-atom-assign-the-values-with-reason-structure-of-ethyl-benzoate-is-shown-2m_1e2d1c2a-1c2a-4c2a-8c2a-1c2a1c2a1c2a]
  • Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. (2014). Retrieved from [Link]

  • Cyclohexane 1H proton nmr spectrum analysis. Doc Brown's Chemistry. Retrieved from [Link]

  • The ¹³C NMR spectrum for ethyl benzoate. Filo. (2025-04-12). Retrieved from [https://www.filo.tutor/solution/the-c-nmr-spectrum-for-ethyl-benzoate-contains-these-peaks-17-3-61-1-100-150-p-p-m-four-peaks-and-166-8-p-p-m-which-peak-belongs-to-which-carbon-atom-assign-the-values-with-reason-structure-of-ethyl-benzoate-is-shown-2m_1e2d1c2a-1c2a-4c2a-8c2a-1c2a1c2a1c2a]
  • Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. (2020-09-03). Retrieved from [Link]

  • Ethyl benzoate. PubChem. Retrieved from [Link]

  • Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. (2021-03-05). Retrieved from [Link]

  • Synthesis, characterization and crystal structure of ethyl 4-(3-chlorobenzamido)benzoate. European Journal of Chemistry. (2010). Retrieved from [Link]

  • Study of thermodynamic and NMR properties of some cyclohexane derivatives. ResearchGate. (2025-08-07). Retrieved from [Link]

  • Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. The Royal Society of Chemistry. Retrieved from [Link]

  • Substituted Cyclohexanes. KPU Pressbooks. Retrieved from [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of Ethyl 4-(3-oxocyclohexyl)benzoate: A Comprehensive IR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Ethyl 4-(3-oxocyclohexyl)benzoate Molecular Formula: C₁₅H₁₈O₃ Primary Application: Pharmaceutical intermediate, Liquid Crystal precursor.

This technical guide provides a rigorous framework for the infrared (IR) spectroscopic characterization of Ethyl 4-(3-oxocyclohexyl)benzoate. Unlike simple aliphatic compounds, this molecule presents a specific analytical challenge: the resolution of two distinct yet spectrally adjacent carbonyl environments—the conjugated ester of the benzoate moiety and the saturated cyclic ketone of the cyclohexyl ring.

The following protocols prioritize Attenuated Total Reflectance (ATR-FTIR) for its reproducibility in solid-state analysis, though transmission modes (KBr) remain valid for high-resolution needs.

Structural Deconvolution & Spectral Prediction

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. This is not merely peak-picking; it is an exercise in understanding the electronic environment of the bonds.[1]

The Carbonyl Conflict ( )

The most critical feature of this spectrum is the "Carbonyl Doublet."

  • The Ester (Ethyl Benzoate moiety): Typically, aliphatic esters absorb at

    
    . However, this ester is conjugated to a benzene ring. Conjugation allows delocalization of 
    
    
    
    -electrons, reducing the double-bond character of the carbonyl. This shifts the absorption to a lower frequency, predicted at
    
    
    [1].
  • The Ketone (3-oxocyclohexyl moiety): This is a saturated, six-membered cyclic ketone. Unlike the ester, it is not conjugated to the aromatic ring (separated by the cyclohexyl framework). Standard cyclohexanone absorption occurs at

    
      [2].
    

Expert Insight: In low-resolution scans (


), these two bands may merge into a single, broadened peak. High-resolution scanning (

) or second-derivative analysis is required to resolve the shoulder.
The Fingerprint & Backbone
  • Aromatic Ring: The 1,4-disubstitution (para) pattern is distinct. We expect strong out-of-plane C-H bending at

    
     .
    
  • Ether Linkage (C-O): The ester functionality introduces two coupled vibrations: the

    
     stretch (
    
    
    
    ) and the
    
    
    stretch (
    
    
    ) [3].

Experimental Protocol: Self-Validating Workflow

The following workflow ensures data integrity. It is designed to detect sample contamination (water, residual solvent) before spectral interpretation begins.

Sample Preparation (ATR Method)
  • Crystal Cleanliness: Clean the Diamond/ZnSe crystal with isopropanol. Verify the energy throughput is

    
     of the open-beam baseline.
    
  • Background Acquisition: Collect 32 scans of the ambient air. Critical: Ensure no peaks appear at

    
     (CO₂) or 
    
    
    
    (Humidity) that exceed 0.5% absorbance.
  • Sample Loading: Place

    
     of the solid sample on the crystal. Apply pressure using the anvil until the absorbance of the strongest peak (likely the Carbonyl) reaches 0.5 - 0.8 A. Do not over-pressurize, as this can distort crystal lattice bands.
    
Data Acquisition Parameters
  • Resolution:

    
     (Essential for resolving the carbonyl doublet).
    
  • Scans: 64 (High Signal-to-Noise ratio).

  • Apodization: Norton-Beer Strong (Optimizes peak shape for deconvolution).

Visualization of the Analytical Workflow

AnalyticalWorkflow Start Start: Sample Prep Check1 Background Check (CO2/H2O < 0.5%) Start->Check1 Check1->Start Fail (Purge) Load Load Sample (Pressure: 0.5-0.8 A) Check1->Load Pass Acquire Acquisition (Res: 2 cm-1, 64 Scans) Load->Acquire Process Post-Processing (Baseline + ATR Correction) Acquire->Process Analyze Band Assignment Process->Analyze

Figure 1: Self-validating ATR-FTIR acquisition workflow ensuring spectral fidelity.

Comprehensive Spectral Assignment Table

The following data summarizes the expected vibrational modes for Ethyl 4-(3-oxocyclohexyl)benzoate.

Region (cm⁻¹)IntensityAssignmentStructural Cause
3050 - 3100 WeakAr C-H StretchAromatic protons on the benzoate ring.
2900 - 2980 MediumAlkyl C-H StretchCyclohexyl ring (

) and Ethyl group (

).
1720 - 1725 StrongC=O Stretch (Ester)Conjugated ester carbonyl (Benzoate).
1712 - 1718 StrongC=O Stretch (Ketone)Saturated cyclic ketone (3-oxocyclohexyl).
1600, 1580 Med-WeakC=C Ring Stretch"Breathing" modes of the benzene ring.
1270 - 1290 StrongC-O-C Stretch (Asym)Ester linkage (attached to aromatic ring).
1100 - 1120 MediumC-O-C Stretch (Sym)Ethyl-Oxygen bond vibration.
800 - 850 StrongC-H Out-of-PlanePara-substitution (1,4-disubstituted benzene).
710 MediumRing DeformationMonosubstituted/Disubstituted benzene ring deformation.

Advanced Analysis: Resolving the Carbonyl Doublet

For researchers requiring absolute confirmation of the "3-oxocyclohexyl" moiety, the overlap of the ester and ketone bands is the primary obstacle.

The Protocol for Deconvolution:

  • Isolate Region: Zoom into

    
    .
    
  • Second Derivative: Apply a second-derivative algorithm (

    
    ).
    
  • Interpretation: The broad carbonyl peak will split into two negative minima.

    • The higher wavenumber minimum corresponds to the Ester .

    • The lower wavenumber minimum corresponds to the Ketone .

  • Causality: If only one minimum is observed, the cyclohexyl ring may not be oxidized (missing ketone), or the ester has hydrolyzed (shift to acid).

Structural Logic Visualization

SpectralLogic Molecule Ethyl 4-(3-oxocyclohexyl)benzoate Aromatic Benzoate Moiety (Conjugated) Molecule->Aromatic Cyclic Cyclohexyl Moiety (Saturated) Molecule->Cyclic Ester Ester C=O ~1725 cm-1 Aromatic->Ester Conjugation Lowers Freq Para Para-Subst C-H 800-850 cm-1 Aromatic->Para Ketone Ketone C=O ~1715 cm-1 Cyclic->Ketone No Conjugation Alkyl sp3 C-H 2850-2950 cm-1 Cyclic->Alkyl Overlap CRITICAL OVERLAP Requires Deconvolution Ester->Overlap Ketone->Overlap

Figure 2: Structural logic tree mapping functional groups to specific IR bands, highlighting the critical carbonyl overlap.

References

  • NIST Mass Spectrometry Data Center. (2023). IR Spectra of Ethyl Benzoate Derivatives. NIST Chemistry WebBook, SRD 69.[2][3] National Institute of Standards and Technology.[2][3][4][5][6] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Refer to Chapter 2: Infrared Spectrometry, Characteristic Group Absorptions). [Link]

  • Khan Academy. (2023). IR signals for carbonyl compounds: Esters vs Ketones. [Link]

Sources

Foundational

Physical properties of Ethyl 4-(3-oxocyclohexyl)benzoate

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-(3-oxocyclohexyl)benzoate Introduction Ethyl 4-(3-oxocyclohexyl)benzoate is a bifunctional organic molecule featuring a keto-substituted cyclohexyl ring a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-(3-oxocyclohexyl)benzoate

Introduction

Ethyl 4-(3-oxocyclohexyl)benzoate is a bifunctional organic molecule featuring a keto-substituted cyclohexyl ring attached to an ethyl benzoate framework. This molecular architecture makes it a potentially valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The presence of a ketone and an ester group provides two distinct points for chemical modification, allowing for the construction of diverse molecular scaffolds.

A thorough understanding of the physical properties of a compound is a prerequisite for its effective use in research and development. These properties dictate crucial parameters such as appropriate solvent selection for reactions and purification, storage conditions, and the analytical methods best suited for its characterization. This guide provides a comprehensive overview of the key physical properties of Ethyl 4-(3-oxocyclohexyl)benzoate, offering both theoretical insights and detailed, field-proven experimental protocols for their determination.

It is important to note that specific experimental data for Ethyl 4-(3-oxocyclohexyl)benzoate is not widely available in the public literature, suggesting it may be a novel or less-common research chemical. Therefore, this guide will leverage established principles of physical organic chemistry and data from analogous structures to provide a robust framework for its characterization.

Section 1: Molecular Identity and Structural Elucidation

Confirming the identity and structure of a molecule is the foundational step before any further characterization. This is achieved by correlating its molecular formula with spectroscopic data.

Chemical Identity
PropertyValueSource
IUPAC Name Ethyl 4-(3-oxocyclohexyl)benzoate-
CAS Number Not readily available-
Molecular Formula C₁₅H₁₈O₃Calculated
Molecular Weight 246.30 g/mol Calculated
Chemical Structure

-
Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, allowing for the unambiguous confirmation of its structure. The key techniques are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1][2][3]

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their chemical environments.

    • Aromatic Protons: Two sets of doublets are expected in the ~7.2-8.1 ppm region, characteristic of a 1,4-disubstituted benzene ring.

    • Ethyl Group: A quartet (~4.4 ppm) and a triplet (~1.4 ppm) corresponding to the -OCH₂CH₃ group.

    • Cyclohexyl Protons: A series of complex multiplets between ~1.5-3.0 ppm. The protons adjacent to the carbonyl group (α-protons) will be the most downfield in this region.

  • ¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom.

    • Carbonyl Carbons: Two signals in the downfield region: one around ~166 ppm for the ester carbonyl and another around ~210 ppm for the ketone carbonyl.

    • Aromatic Carbons: Four signals in the ~125-150 ppm range.

    • Ethyl Group Carbons: Two signals, one around ~61 ppm (-OCH₂) and one around ~14 ppm (-CH₃).

    • Cyclohexyl Carbons: Multiple signals in the aliphatic region (~20-50 ppm).

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4][5]

  • C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ .

  • C=O Stretch (Ketone): Another strong, sharp absorption band is expected around 1710-1715 cm⁻¹ for the cyclohexanone moiety. The presence of two distinct carbonyl peaks is a key diagnostic feature.

  • C-O Stretch: A moderate band in the 1100-1300 cm⁻¹ region, corresponding to the ester C-O bond.

  • Aromatic C=C Bending: Overtone bands typically appear in the 1650-2000 cm⁻¹ region, and C=C stretching absorptions occur around 1450-1600 cm⁻¹ .

  • sp² C-H Stretch: A signal just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • sp³ C-H Stretch: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds of the cyclohexyl and ethyl groups.

1.2.3 Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. For Ethyl 4-(3-oxocyclohexyl)benzoate (MW = 246.30), the high-resolution mass spectrum should show a molecular ion peak (M⁺) at m/z 246.0943, corresponding to the formula C₁₅H₁₈O₃.

Section 2: Physicochemical Properties and Determination Protocols

Physical State and Appearance

Based on its molecular weight and the presence of polar functional groups, Ethyl 4-(3-oxocyclohexyl)benzoate is expected to be a high-boiling colorless liquid or a low-melting white to off-white solid at standard temperature and pressure. Compounds with similar structures, like Ethyl 4-(4-oxocyclohexyl)benzoate, are reported as off-white to pale yellow solids.[6]

Thermal Properties

2.2.1 Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A pure compound will exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities will cause a depression and broadening of the melting range.[7][8]

Experimental Protocol: Capillary Melting Point Determination

  • Causality: This method ensures uniform and controlled heating of a small sample, allowing for precise observation of the phase transition from solid to liquid.[9]

  • Materials: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), sample, spatula, watch glass.

  • Procedure:

    • Sample Preparation: Place a small amount of the dry, crystalline sample on a watch glass. Gently tap the open end of a capillary tube into the sample to collect a small amount of material.

    • Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the capillary tube through a long, narrow tube (e.g., a glass tube) several times to tightly pack the solid to a height of 2-3 mm.[10] Rationale: Proper packing prevents the sample from shrinking away from the heated block, ensuring accurate heat transfer.

    • Measurement (Rapid): Place the capillary tube in the heating block of the melting point apparatus. Heat rapidly and observe the approximate temperature at which the sample melts. This provides a preliminary range.

    • Measurement (Accurate): Allow the apparatus to cool at least 20°C below the approximate melting point. Insert a new sample. Heat rapidly to about 15-20°C below the expected melting point.

    • Data Collection: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. Repeat for consistency.

Workflow for Melting Point Determination

G A Prepare & Pack Sample (2-3 mm height) B Insert into Apparatus A->B C Rapid Heating (Determine Approx. MP) B->C D Cool Apparatus (>20°C below Approx. MP) C->D E Insert New Sample D->E F Heat Rapidly to ~15°C below Approx. MP E->F G Slow Heating (1-2°C / min) F->G H Record T1 (First liquid drop) G->H I Record T2 (All liquid) H->I J Report Melting Range (T1 - T2) I->J

Caption: Workflow for accurate melting point determination.

2.2.2 Boiling Point

For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the external pressure. It is also a key indicator of purity.

Experimental Protocol: Boiling Point Determination (Thiele Tube Method)

  • Causality: This micro-method is ideal for small sample quantities. The inverted capillary traps vapor, and the boiling point is observed when the internal vapor pressure equals the external atmospheric pressure.[11][12]

  • Materials: Thiele tube, mineral oil, small test tube, thermometer, capillary tube (sealed at one end), rubber band, Bunsen burner or hot plate.

  • Procedure:

    • Setup: Attach a small test tube containing 0.5 mL of the liquid sample to a thermometer using a rubber band.

    • Capillary Insertion: Place a capillary tube (sealed end up) into the test tube.

    • Heating: Place the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

    • Observation: Heat the side arm of the Thiele tube gently. As the temperature rises, air will escape from the capillary tube.

    • Data Collection: When a rapid and continuous stream of bubbles emerges from the capillary tube, stop heating.

    • Reading: The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Rationale: At this point, the vapor pressure inside the capillary is equal to the atmospheric pressure.

Solubility Profile

Solubility is determined by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular weight of a solute determine its solubility in various solvents.[13][14] Ethyl 4-(3-oxocyclohexyl)benzoate has a polar ester and ketone group but also a large nonpolar hydrocarbon backbone (benzene ring, cyclohexyl ring, ethyl chain). This suggests it will be largely insoluble in water but soluble in common organic solvents.

Experimental Protocol: Qualitative Solubility Testing

  • Causality: This systematic approach uses solvents of varying polarity and pH to classify the compound and infer its functional group characteristics.[15][16]

  • Materials: Small test tubes, sample, spatula, graduated cylinder, and the following solvents: deionized water, diethyl ether (Et₂O), 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, concentrated H₂SO₄.

  • Procedure:

    • Initial Test: In a test tube, add ~20 mg of the sample. Add 1 mL of the solvent (start with water) and shake vigorously for 30 seconds. Observe if the sample dissolves completely. A compound is considered "soluble" if it dissolves at a concentration of approximately 20 mg/mL.

    • Water Solubility: Test solubility in water. If soluble, check the pH with litmus paper.

    • Organic Solvent Solubility: Test solubility in a nonpolar organic solvent like diethyl ether or dichloromethane.

    • Acid/Base Solubility: If insoluble in water, test sequentially in 5% NaOH, 5% NaHCO₃, and 5% HCl.

      • Rationale (NaOH/NaHCO₃): Solubility in NaOH but not NaHCO₃ suggests a weakly acidic compound like a phenol. Solubility in both suggests a stronger acid like a carboxylic acid. This compound is not expected to be acidic.

      • Rationale (HCl): Solubility in HCl suggests a basic compound, such as an amine. This compound is not basic.

    • Sulfuric Acid Test: If the compound is insoluble in all the above, test its solubility in cold, concentrated H₂SO₄. Rationale: Solubility in conc. H₂SO₄ suggests the presence of an oxygen-containing functional group (like an ester or ketone) that can be protonated.

Expected Solubility:

  • Water: Insoluble.

  • Common Organic Solvents (Ethanol, Dichloromethane, Ethyl Acetate, Acetone): Soluble.

  • 5% NaOH, 5% NaHCO₃, 5% HCl: Insoluble.

  • Conc. H₂SO₄: Soluble (due to protonation of the carbonyl oxygens).

G start Place ~20 mg Sample in Test Tube water Add 1 mL Water & Shake start->water sol_water Soluble water->sol_water Yes insol_water Insoluble water->insol_water No litmus Test with Litmus Paper sol_water->litmus naoh Test in 5% NaOH insol_water->naoh sol_naoh Soluble (Acidic) naoh->sol_naoh Yes insol_naoh Insoluble naoh->insol_naoh No hcl Test in 5% HCl insol_naoh->hcl sol_hcl Soluble (Basic) hcl->sol_hcl Yes insol_hcl Insoluble hcl->insol_hcl No h2so4 Test in Conc. H₂SO₄ insol_hcl->h2so4 sol_h2so4 Soluble (Neutral, O-containing) h2so4->sol_h2so4 Yes

Sources

Exploratory

An In-depth Technical Guide on the Stability and Storage Conditions for Ethyl 4-(3-oxocyclohexyl)benzoate

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of the stability profile and optimal storage conditions for Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of the stability profile and optimal storage conditions for Ethyl 4-(3-oxocyclohexyl)benzoate. By integrating fundamental chemical principles with industry-standard methodologies, this guide aims to provide the expertise necessary to ensure the integrity of this crucial chemical intermediate throughout its lifecycle.

Introduction: The Imperative of Chemical Stability

Ethyl 4-(3-oxocyclohexyl)benzoate is a key structural motif employed in the synthesis of a wide array of pharmaceutical agents. Its unique architecture, featuring an ethyl ester, a phenyl ring, and a cyclohexanone moiety, provides a versatile scaffold for medicinal chemists. However, the very functional groups that make it a valuable building block—specifically the ester and ketone—also represent its primary chemical liabilities. An exhaustive understanding of its stability is not merely an academic exercise; it is a prerequisite for robust process development, reliable analytical method validation, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide will dissect the factors influencing the molecule's stability and provide a framework for its proper handling and storage.

Physicochemical Profile of Ethyl 4-(3-oxocyclohexyl)benzoate

A foundational step in any stability assessment is the characterization of the molecule's intrinsic physicochemical properties. While specific experimental data for this compound is not extensively published, properties can be inferred from its constituent parts and related molecules.

PropertyValue / DescriptionRationale / Source
Molecular Formula C₁₅H₁₈O₃Derived from structure
Molecular Weight 246.30 g/mol Derived from structure
Appearance Expected to be an off-white to pale yellow solid.[1]Common for similar organic compounds of this size and functionality.[1]
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane); sparingly soluble to insoluble in water.[1]The molecule is predominantly nonpolar, though the ester and ketone offer some polarity. Water insolubility is typical for esters of this size.[2]
Key Functional Groups Ethyl Ester, Ketone, Aromatic RingStructural analysis

Intrinsic Chemical Stability and Potential Degradation Pathways

The chemical reactivity of Ethyl 4-(3-oxocyclohexyl)benzoate is dictated by its functional groups. Understanding the primary degradation pathways is essential for designing stability-indicating analytical methods and establishing appropriate storage controls. The purpose of stability testing is to see how the quality of a substance changes over time due to environmental factors like temperature, humidity, and light.[3]

Caption: Primary degradation pathways for Ethyl 4-(3-oxocyclohexyl)benzoate.

Hydrolysis

The ester linkage is the most probable site for hydrolytic cleavage. This reaction is catalyzed by the presence of water and can be significantly accelerated by acidic or basic conditions.

  • Mechanism : Nucleophilic attack of water on the ester carbonyl carbon, leading to the formation of 4-(3-oxocyclohexyl)benzoic acid and ethanol.

  • Causality : The polarity of the carbonyl bond makes it susceptible to attack. The presence of protons (acid catalysis) or hydroxide ions (base catalysis) enhances the electrophilicity of the carbonyl carbon or the nucleophilicity of water, respectively, thus speeding up the reaction.

Oxidation

While the benzoate portion is relatively stable against oxidation, the cyclohexanone ring can be susceptible.

  • Mechanism : Aerobic degradation can occur, potentially initiated at the carbons alpha to the ketone or at other positions on the aliphatic ring.[4][5][6] This can lead to a complex mixture of degradation products, including ring-opened species.

  • Causality : The presence of atmospheric oxygen, especially when combined with initiators like light or trace metal ions, can lead to free-radical chain reactions.

Photodegradation

The aromatic ring acts as a chromophore, capable of absorbing UV light.

  • Mechanism : Upon absorption of photons, the molecule can be promoted to an excited state, leading to bond cleavage, rearrangement, or reaction with other molecules.

  • Causality : The energy from UV radiation can be sufficient to overcome the activation energy for various degradation reactions. Storing the material in light-resistant containers is a critical control measure.

Recommended Storage and Handling Protocols

To preserve the integrity of Ethyl 4-(3-oxocyclohexyl)benzoate, a multi-faceted approach to storage is required, directly addressing the potential degradation pathways.

ParameterRecommended ConditionScientific Rationale
Temperature Long-term: -20°CShort-term: 2-8°CReduces the kinetic rate of all potential chemical degradation reactions (hydrolysis, oxidation).
Atmosphere Store under an inert gas (Argon or Nitrogen).Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways.
Moisture Store in a tightly sealed container with a desiccant.Minimizes the presence of water, which is a key reactant in the hydrolysis of the ester group.
Light Protect from light by using amber or opaque containers.Prevents the absorption of UV/visible light, mitigating the risk of photolytic degradation.

A Framework for Stability Assessment: Experimental Protocol

A robust stability study is the cornerstone of defining a re-test period or shelf life.[3] The following protocol, aligned with ICH Q1A(R2) principles, provides a self-validating system for assessing the stability of Ethyl 4-(3-oxocyclohexyl)benzoate.[3][7][8]

Objective

To evaluate the chemical stability of a representative batch of Ethyl 4-(3-oxocyclohexyl)benzoate under accelerated and long-term storage conditions to identify degradation products, determine degradation kinetics, and establish a preliminary re-test period.

Experimental Design & Workflow

Stability_Workflow cluster_prep Phase 1: Preparation & T=0 Analysis cluster_storage Phase 2: Storage cluster_testing Phase 3: Time-Point Testing cluster_eval Phase 4: Evaluation T0_Analysis Characterize Batch (T=0) (Purity, Appearance, Impurities) Sample_Prep Aliquot into Vials (Amber glass, inert headspace) T0_Analysis->Sample_Prep LongTerm Long-Term 25°C / 60% RH Accelerated Accelerated 40°C / 75% RH Control Control 5°C Pull_Samples Pull Samples at Defined Intervals Analysis Perform Analytical Tests (HPLC, LC-MS, Appearance) Pull_Samples->Analysis Data_Eval Evaluate Data (Assess changes, identify trends) Analysis->Data_Eval Report Generate Stability Report (Propose re-test period) Data_Eval->Report

Caption: High-level workflow for a comprehensive stability study.

Step-by-Step Methodology
  • Batch Selection and Initial Analysis (T=0):

    • Select a representative batch of Ethyl 4-(3-oxocyclohexyl)benzoate with a purity of >98%.

    • Perform a complete initial analysis:

      • Appearance: Record the physical form and color.

      • Purity: Use a validated HPLC-UV method to determine the precise purity.

      • Impurity Profile: Use LC-MS to identify and quantify any impurities present at T=0. This is the baseline against which all future time points are compared.

  • Sample Preparation and Storage:

    • Accurately weigh 20-50 mg of the material into multiple amber glass vials suitable for the entire study duration.

    • Purge the headspace of each vial with an inert gas (e.g., argon) before sealing with Teflon-lined caps.

    • Place the vials into qualified stability chambers set to the following conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Reference: 5°C ± 3°C (to serve as a control)

  • Time-Point Testing:

    • Pull samples from each condition at predefined intervals (e.g., T=0, 1, 3, 6 months for the accelerated study; T=0, 3, 6, 9, 12, 18, 24 months for the long-term study).

    • At each time point, perform the full suite of analytical tests as defined in step 1.

  • Data Evaluation and Reporting:

    • Compile the data in a summary table.

    • Assess for Significant Change: A "significant change" under accelerated conditions (which would trigger intermediate testing) is typically defined as a >5% loss in assay from its initial value or failure to meet any other specification.[9]

    • Identify Trends: Plot purity versus time for each condition to observe degradation trends.

    • Mass Balance: In the HPLC analysis, ensure that the decrease in the main peak area is roughly matched by the increase in impurity peak areas.

    • Structure Elucidation: Use the LC-MS data to propose structures for any new degradation products observed.

    • Report Generation: Conclude with a comprehensive report detailing the findings and proposing a justified re-test period based on the long-term data.

Conclusion: A Commitment to Quality

The chemical stability of Ethyl 4-(3-oxocyclohexyl)benzoate is a critical quality attribute that must be proactively managed. The primary risks to its integrity are hydrolysis of the ester and, to a lesser extent, oxidation and photodecomposition. These risks are effectively mitigated through a stringent protocol of storing the material at low temperatures (-20°C for long-term), under an inert atmosphere, and protected from light and moisture. The implementation of a systematic stability testing program, as outlined in this guide, provides the empirical evidence required to ensure the material's quality over time, thereby safeguarding the integrity of the research and development programs that rely upon it.

References

  • ResearchGate. (PDF) Ethyl 4-(3-butyrylthioureido)benzoate. [Link]

  • The Good Scents Company. ethyl benzoate. [Link]

  • PubMed. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. [Link]

  • PubChem. Ethyl 4-ethoxybenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 4-ethylbenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 4-(3-oxopropyl)benzoate. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. ethyl 4-methoxybenzoate. [Link]

  • PubChem. Ethyl 4-((1R,4R)-4-(((2S)-2-hydroxy-3-(4-hydroxy-3-methanesulfonamidophenoxy)propyl)amino)cyclohexyl)benzoate hydrochloride. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. Overview of established degradation routes for benzoate that operate.... [Link]

  • Chemistry LibreTexts. 9.7: Carboxylic Acids and Esters. [Link]

  • Eawag-BBD. Benzoate Degradation Pathway. [Link]

  • EBSCO. Esters | Research Starters. [Link]

  • SGS Belgium. Pharmaceutical Stability Testing and Storage. [Link]

  • PubMed Central. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. [Link]

  • RSC Education. Making esters from alcohols and acids | Class experiment. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Stability Testing of Pharmaceutical Products. (2012). [Link]

  • Frontiers. Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. [Link]

  • Chemistry LibreTexts. 21.6: Chemistry of Esters. [Link]

  • Wikipedia. Ethyl benzoate. [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. [Link]

  • KEGG PATHWAY. map00362. [Link]

Sources

Foundational

Technical Guide: Stereochemical Analysis and Asymmetric Synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate

Executive Summary This technical guide provides a comprehensive analysis of Ethyl 4-(3-oxocyclohexyl)benzoate , a critical intermediate in the synthesis of pharmaceuticals targeting the Farnesoid X Receptor (FXR) and End...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 4-(3-oxocyclohexyl)benzoate , a critical intermediate in the synthesis of pharmaceuticals targeting the Farnesoid X Receptor (FXR) and Endothelin receptors. The molecule presents a unique stereochemical challenge: a single chiral center at the C1 position of the cyclohexane ring, complicated by dynamic conformational isomerism inherent to 3-substituted cyclohexanones. This document details the structural landscape, defines the optimal asymmetric synthetic route via Rhodium-catalyzed conjugate addition (Hayashi-Miyaura reaction), and establishes protocols for analytical resolution.

Stereochemical Architecture & Conformational Dynamics

The Chiral Center

The core of the molecule is the cyclohexane ring substituted at the C1 position with an ethyl benzoate moiety and containing a ketone at C3.

  • Chirality: The C1 carbon is a stereogenic center because the two pathways around the ring to the ketone (C1→C2→C3 vs. C1→C6→C5→C4→C3) are chemically distinct.

  • Enantiomers: The molecule exists as a pair of enantiomers: (1R) and (1S) .

  • Absence of Diastereomers: As the ketone at C3 is planar (

    
     hybridized), there are no cis/trans diastereomers in the oxo-form. Diastereomers only arise if the ketone is reduced to an alcohol (creating a second chiral center at C3).
    
Conformational Analysis (Axial vs. Equatorial)

While the enantiomers are configurationally stable, the cyclohexane ring undergoes rapid chair-chair interconversion. This conformational equilibrium is critical for reactivity and receptor binding.

  • Thermodynamic Preference: The bulky ethyl benzoate group (Ar) exerts a significant steric demand (A-value ~3.0 kcal/mol for a phenyl group). Consequently, the conformer where the aryl group is equatorial is thermodynamically favored over the axial conformer.

  • 3-Alkyl Ketone Effect: In 3-substituted cyclohexanones, the energetic penalty for the axial position is slightly lower than in unsubstituted cyclohexanes due to the absence of one 1,3-diaxial hydrogen interaction (replaced by the carbonyl oxygen). However, for a bulky aryl group, the equatorial preference remains dominant (>95% occupancy).

Table 1: Stereochemical & Conformational Matrix

FeatureDescriptionEnergetic Status
Configuration (1R) vs. (1S)Configurationally stable (requires bond breaking to invert).
Conformation A Aryl group Equatorial Global Minimum (Favored).
Conformation B Aryl group Axial High Energy (Disfavored by ~2.8 kcal/mol).

Asymmetric Synthesis: The Hayashi-Miyaura Protocol[1]

The most authoritative method for synthesizing this scaffold with high enantioselectivity is the Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones. This method avoids the poor stereocontrol of standard cuprate additions.

Mechanistic Pathway

The reaction utilizes a chiral Rhodium(I) complex. The catalytic cycle proceeds via:

  • Transmetallation: The aryl group transfers from boron to rhodium.

  • Carborhodation: The chiral Rh-Ar species adds across the double bond of 2-cyclohexenone. This is the enantiodetermining step.[1]

  • Hydrolysis: The resulting rhodium enolate is hydrolyzed to release the product and regenerate the catalyst.

HayashiMiyaura Start Rh(I) Precursor + Chiral Ligand (BINAP) ActiveCat Active Species [Rh-OHL*] Start->ActiveCat Transmetal Transmetallation (+ Ar-B(OH)2) ActiveCat->Transmetal RhAr Aryl-Rh Species [Rh-ArL*] Transmetal->RhAr Insertion Enantio-determining Step (Carborhodation of Enone) RhAr->Insertion + 2-Cyclohexenone RhEnolate Rh-Enolate Intermediate Insertion->RhEnolate Hydrolysis Hydrolysis (+ H2O) RhEnolate->Hydrolysis Hydrolysis->ActiveCat Regeneration Product Product: (R)-Ethyl 4-(3-oxocyclohexyl)benzoate Hydrolysis->Product

Figure 1: Catalytic cycle for the Rh-catalyzed asymmetric conjugate addition of arylboronic acids.

Experimental Protocol (Self-Validating)

Objective: Synthesis of (1S)-Ethyl 4-(3-oxocyclohexyl)benzoate.

Reagents:

  • Substrate: 2-Cyclohexen-1-one (1.0 equiv).

  • Reagent: 4-(Ethoxycarbonyl)phenylboronic acid (1.2 equiv).

  • Catalyst: [Rh(OH)(cod)]2 (1.5 mol %) or Rh(acac)(C2H4)2.

  • Ligand: (S)-BINAP (3.3 mol %).

  • Solvent: 1,4-Dioxane / H2O (10:1).

Step-by-Step Methodology:

  • Catalyst Formation: In a Schlenk flask under Argon, dissolve [Rh(OH)(cod)]2 (1.5 mol %) and (S)-BINAP (3.3 mol %) in 1,4-dioxane. Stir at room temperature for 15 minutes. Validation: Solution should turn deep orange/red, indicating active complex formation.

  • Substrate Addition: Add 4-(ethoxycarbonyl)phenylboronic acid (1.2 equiv) followed by 2-cyclohexen-1-one (1.0 equiv).

  • Reaction: Add degassed water (1/10th volume of dioxane). Heat the mixture to 60°C for 12 hours. Validation: Monitor by TLC (SiO2, Hexane/EtOAc 4:1). The UV-active enone spot (Rf ~0.4) should disappear, replaced by the product spot (Rf ~0.5).

  • Workup: Cool to RT. Dilute with EtOAc, wash with saturated NaHCO3 and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Why this works: The use of a water-dioxane mix facilitates the hydrolysis of the boron species and the rhodium enolate, driving the catalytic turnover. The (S)-BINAP ligand creates a chiral pocket that forces the aryl group to attack from a specific face of the enone.

Analytical Resolution & Characterization

For drug development, verifying enantiomeric excess (ee) is mandatory.

Chiral HPLC Method

Since the enantiomers have identical physical properties in an achiral environment, Chiral Stationary Phase (CSP) chromatography is required.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane / Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the benzoate chromophore).

Workflow for Resolution

ResolutionWorkflow Sample Racemic Mixture (or Enriched Product) Prep Sample Prep Dissolve in EtOH/Hex Sample->Prep HPLC Chiral HPLC (Chiralpak AD-H) Prep->HPLC Detect UV Detection (254 nm) HPLC->Detect Data Integration Calculate %ee Detect->Data

Figure 2: Analytical workflow for determining enantiomeric excess.

References

  • Hayashi, T., & Miyaura, N. (1998).[2] Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones.[2] Journal of the American Chemical Society.[3] Link

  • Hayashi, T. (2003).[3][4] Rhodium-Catalyzed Asymmetric 1,4-Addition: A New Asymmetric Carbon-Carbon Bond Forming Reaction. Synlett. Link

  • Shintani, R., & Hayashi, T. (2005). Chiral Diene Ligands for Asymmetric Catalysis. Aldrichimica Acta. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for conformational analysis). Link

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Derivatization of the Ketone Group in Ethyl 4-(3-oxocyclohexyl)benzoate for Drug Discovery

Introduction: The Strategic Importance of Derivatizing Ethyl 4-(3-oxocyclohexyl)benzoate Ethyl 4-(3-oxocyclohexyl)benzoate is a versatile scaffold in medicinal chemistry, presenting two key functional groups for syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Derivatizing Ethyl 4-(3-oxocyclohexyl)benzoate

Ethyl 4-(3-oxocyclohexyl)benzoate is a versatile scaffold in medicinal chemistry, presenting two key functional groups for synthetic elaboration: a ketone and an ethyl ester. The cyclohexanone moiety, in particular, offers a rich playground for chemical modification, allowing for the introduction of diverse substituents that can profoundly influence a molecule's pharmacological profile. Derivatization of this ketone is a critical step in the synthesis of novel therapeutic agents, enabling the exploration of structure-activity relationships (SAR) by modifying lipophilicity, hydrogen bonding capacity, and steric bulk.[1]

This guide provides an in-depth exploration of several key derivatization strategies for the ketone group of Ethyl 4-(3-oxocyclohexyl)benzoate, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed with a focus on chemoselectivity, ensuring the integrity of the ethyl benzoate functionality, a common consideration in the synthesis of complex molecules.[2] We will delve into the mechanistic underpinnings of each reaction, providing not just a set of instructions, but a framework for rational experimental design.

Reductive Amination: Introducing Nitrogen-Containing Moieties

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a ketone into an amine.[3] This one-pot reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[4] The choice of reducing agent is critical for the success of this reaction, with milder reagents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) being preferred as they selectively reduce the protonated imine intermediate over the starting ketone.[4][5] This chemoselectivity is paramount when working with substrates like Ethyl 4-(3-oxocyclohexyl)benzoate, as it prevents the undesired reduction of the ketone to an alcohol.

Causality of Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations.[6] Its mild nature and tolerance for a variety of functional groups, including esters, make it ideal for this transformation. It is less toxic than sodium cyanoborohydride and generally provides clean reactions with high yields.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination with STAB. They are non-protic and effectively solubilize the reactants.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is more electrophilic and readily reduced.

Experimental Protocol: Reductive Amination of Ethyl 4-(3-oxocyclohexyl)benzoate with Benzylamine

Objective: To synthesize Ethyl 4-(3-(benzylamino)cyclohexyl)benzoate.

Materials:

  • Ethyl 4-(3-oxocyclohexyl)benzoate

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • To a solution of Ethyl 4-(3-oxocyclohexyl)benzoate (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round bottom flask, add benzylamine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Data Presentation: Reductive Amination
Reactant AmineProductTypical YieldPurity (by LC-MS)
BenzylamineEthyl 4-(3-(benzylamino)cyclohexyl)benzoate80-90%>95%
AnilineEthyl 4-(3-(phenylamino)cyclohexyl)benzoate75-85%>95%
MorpholineEthyl 4-(3-morpholinocyclohexyl)benzoate85-95%>95%
Workflow Diagram: Reductive Amination

Reductive_Amination Start Ethyl 4-(3-oxocyclohexyl)benzoate + Amine (e.g., Benzylamine) Imine_Formation Imine Formation (cat. Acetic Acid in DCM) Start->Imine_Formation Reduction Reduction with STAB Imine_Formation->Reduction Workup Aqueous Workup (NaHCO3, Brine) Reduction->Workup Purification Column Chromatography Workup->Purification Product Final Product: Substituted Amine Purification->Product

Caption: Reductive amination workflow.

Wittig Reaction: Carbonyl Olefination for C-C Bond Formation

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the conversion of ketones to alkenes.[7] This reaction involves the treatment of a ketone with a phosphorus ylide (a Wittig reagent), which is typically prepared from the corresponding phosphonium salt and a strong base.[8] A key advantage of the Wittig reaction is the specific placement of the double bond, avoiding the formation of regioisomeric mixtures that can arise from other olefination methods.[9] When considering Ethyl 4-(3-oxocyclohexyl)benzoate, the ester group is generally unreactive towards Wittig reagents, allowing for selective olefination of the ketone.

Causality of Experimental Choices:
  • Ylide Generation: The choice of base for deprotonating the phosphonium salt to form the ylide is crucial. For non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required. These reactions are typically performed in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

  • Reaction Conditions: The reaction is highly sensitive to moisture and oxygen, thus requiring an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents.

  • Stabilized vs. Unstabilized Ylides: Unstabilized ylides are more reactive and generally give good yields with ketones. Stabilized ylides (containing an electron-withdrawing group) are less reactive and may require heating or longer reaction times with ketones.[10]

Experimental Protocol: Wittig Reaction of Ethyl 4-(3-oxocyclohexyl)benzoate

Objective: To synthesize Ethyl 4-(3-methylenecyclohexyl)benzoate.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl 4-(3-oxocyclohexyl)benzoate

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flask and inert gas setup (Nitrogen or Argon)

  • Syringes

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add methyltriphenylphosphonium bromide (1.2 eq) to the flask and suspend it in anhydrous THF (0.3 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the ylide solution back to 0 °C.

  • In a separate flask, dissolve Ethyl 4-(3-oxocyclohexyl)benzoate (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the solution of the ketone dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS indicates completion.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

  • Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the desired alkene from triphenylphosphine oxide.

Data Presentation: Wittig Reaction
Phosphonium SaltProductTypical Yield
Methyltriphenylphosphonium bromideEthyl 4-(3-methylenecyclohexyl)benzoate70-85%
Ethyltriphenylphosphonium bromideEthyl 4-(3-ethylidenecyclohexyl)benzoate65-80%
Workflow Diagram: Wittig Reaction

Wittig_Reaction Start Methyltriphenylphosphonium bromide Ylide_Formation Ylide Formation (n-BuLi in THF) Start->Ylide_Formation Ketone_Addition Addition of Ethyl 4-(3-oxocyclohexyl)benzoate Ylide_Formation->Ketone_Addition Reaction Wittig Reaction Ketone_Addition->Reaction Workup Aqueous Workup (NH4Cl, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: Alkene Purification->Product

Caption: Wittig reaction workflow.

Oxime Formation: A Gateway to Further Functionalization

The reaction of a ketone with hydroxylamine hydrochloride in the presence of a base yields an oxime.[11] Oximes are versatile intermediates in organic synthesis and can be further transformed into other functional groups, such as amines (via reduction) or amides (via the Beckmann rearrangement).[11] The formation of an oxime from Ethyl 4-(3-oxocyclohexyl)benzoate is a straightforward and high-yielding reaction that proceeds under mild conditions, preserving the ester functionality.

Causality of Experimental Choices:
  • Base: A mild base such as sodium acetate or pyridine is used to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine which then acts as the nucleophile. This also maintains a slightly acidic to neutral pH, which is optimal for oxime formation.

  • Solvent: A protic solvent like ethanol or a mixture of ethanol and water is typically used to dissolve both the hydroxylamine salt and the organic substrate.

Experimental Protocol: Oxime Formation

Objective: To synthesize Ethyl 4-(3-(hydroxyimino)cyclohexyl)benzoate.

Materials:

  • Ethyl 4-(3-oxocyclohexyl)benzoate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Ice bath

Procedure:

  • In a round bottom flask, dissolve Ethyl 4-(3-oxocyclohexyl)benzoate (1.0 eq) in ethanol (0.5 M).

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a minimal amount of water.

  • Add the aqueous solution of hydroxylamine/sodium acetate to the ethanolic solution of the ketone.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to reflux if it is sluggish.

  • Monitor the reaction by TLC. The product oxime is typically more polar than the starting ketone.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product. If no precipitate forms, slowly add cold water until the solution becomes cloudy.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • If the product is an oil, concentrate the reaction mixture under reduced pressure and extract with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Oxime Formation
ReactantProductTypical Yield
Hydroxylamine HClEthyl 4-(3-(hydroxyimino)cyclohexyl)benzoate90-98%
Workflow Diagram: Oxime Formation

Oxime_Formation Start Ethyl 4-(3-oxocyclohexyl)benzoate Reaction Reaction with Hydroxylamine HCl, NaOAc in Ethanol/Water Start->Reaction Workup Precipitation/Extraction Reaction->Workup Purification Filtration/Recrystallization Workup->Purification Product Final Product: Oxime Purification->Product Thioacetal_Formation Start Ethyl 4-(3-oxocyclohexyl)benzoate Reaction Reaction with 1,2-Ethanedithiol, BF3·OEt2 in DCM Start->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: Thioacetal

Sources

Application

Knoevenagel condensation with Ethyl 4-(3-oxocyclohexyl)benzoate

Application Note & Protocol Topic: Strategic Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation with Ethyl 4-(3-oxocyclohexyl)benzoate Abstract & Introduction The Knoevenagel condensation is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation with Ethyl 4-(3-oxocyclohexyl)benzoate

Abstract & Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its reliability in creating α,β-unsaturated products from the reaction of an active methylene compound with an aldehyde or ketone.[1][2] This reaction is a modification of the aldol condensation and is typically catalyzed by a weak base, such as a primary or secondary amine.[3][4] The products of this condensation are pivotal intermediates in the synthesis of a wide array of fine chemicals, natural products, and pharmacologically active molecules, including therapeutics and polymers.[5][6]

This application note provides a comprehensive guide to the Knoevenagel condensation utilizing Ethyl 4-(3-oxocyclohexyl)benzoate as the ketone substrate. This specific substrate is of interest due to its bifunctional nature, containing a reactive cyclic ketone moiety and a stable benzoate ester group. This structure allows for the selective formation of a new exocyclic double bond, leading to products with significant potential as scaffolds in drug discovery and materials science. We will explore the mechanistic underpinnings of the reaction, detail critical experimental design considerations, and provide two distinct, robust protocols: a classic amine-catalyzed method and a modern, microwave-assisted green chemistry approach.

Principle and Reaction Mechanism

The Knoevenagel condensation proceeds via a two-stage mechanism: a nucleophilic addition followed by a dehydration (elimination) step. The overall transformation involves the reaction of the ketone (Ethyl 4-(3-oxocyclohexyl)benzoate) with a compound containing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (EWGs) like nitriles (-CN) or esters (-COOR).[1][7]

The catalytic cycle can be broken down as follows:

  • Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates the active methylene compound, creating a resonance-stabilized carbanion or enolate. This is the key nucleophile in the reaction. The acidity of the methylene protons (pKa ≈ 9-13) is low enough to allow for deprotonation by a weak base.[8]

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the cyclohexanone ring. This forms a tetrahedral intermediate, a β-hydroxy adduct (an aldol-type product).

  • Dehydration: This intermediate is seldom isolated as it readily undergoes elimination of a water molecule. The base catalyst facilitates the removal of a proton from the α-carbon, leading to the formation of a stable, conjugated C=C double bond. This dehydration step is the thermodynamic driving force for the reaction.

When a secondary amine like piperidine is used as the catalyst, an alternative and often faster pathway involving an iminium ion intermediate is proposed.[3]

  • Iminium Ion Formation: The piperidine catalyst first reacts with the ketone to form a carbinolamine, which then eliminates water to generate a highly electrophilic iminium ion.

  • Enolate Attack: The enolate of the active methylene compound attacks the iminium ion.

  • Catalyst Regeneration: The resulting adduct eliminates the piperidine catalyst to form the final α,β-unsaturated product.

The formation of the iminium ion is often the rate-determining step in this catalytic cycle.

Knoevenagel_Mechanism Figure 1: Catalytic Mechanism of Knoevenagel Condensation sub Ethyl 4-(3-oxocyclohexyl)benzoate (Ketone) int Tetrahedral Intermediate (β-hydroxy adduct) sub->int Nucleophilic Attack amc Active Methylene Compound (e.g., Malononitrile) enolate Resonance-Stabilized Enolate (Nucleophile) amc->enolate cat Base Catalyst (e.g., Piperidine) cat->amc Deprotonation cat->int Proton Transfer enolate->int prod α,β-Unsaturated Product + H₂O int->prod Dehydration (-H₂O)

Caption: Figure 1: Catalytic Mechanism of Knoevenagel Condensation.

Experimental Design Considerations

The success of the Knoevenagel condensation hinges on the judicious selection of reactants, catalyst, and reaction conditions.

Choice of Active Methylene Compound

The reactivity of the active methylene compound is dictated by the strength of its electron-withdrawing groups (EWGs). This choice influences reaction rates and conditions.

Active Methylene CompoundEWGsRelative ReactivityNotes
Malononitrile -CN, -CNVery HighHighly acidic protons allow for catalysis with very weak bases, often leading to rapid reactions at room temperature.[9]
Ethyl Cyanoacetate -CN, -COOEtHighSlightly less reactive than malononitrile but still highly effective. A versatile and common choice.[9]
Diethyl Malonate -COOEt, -COOEtModerateLess reactive due to the weaker electron-withdrawing nature of esters. May require stronger bases or higher temperatures.
Malonic Acid -COOH, -COOHSpecial CaseUsed in the Doebner modification, typically with pyridine and piperidine, which leads to a subsequent decarboxylation to yield an α,β-unsaturated carboxylic acid.[10][11]
Choice of Catalyst and Solvent System

The catalyst and solvent system are interdependent and crucial for optimizing yield and reaction time while minimizing side reactions.

Catalyst SystemSolvent(s)TemperatureAdvantages & Causality
Piperidine / Pyridine Ethanol, Toluene, PyridineRefluxClassic Method: Piperidine is a highly effective secondary amine catalyst.[10][12] Pyridine can act as both a solvent and a base to promote the reaction, especially in the Doebner modification.[4]
Ammonium Acetate Toluene, Acetic AcidReflux (Dean-Stark)A mild and inexpensive catalyst. Often used with a Dean-Stark trap to remove water, driving the equilibrium towards the product.
Ionic Liquids (e.g., [bmim]BF₄) Ionic Liquid (as solvent)Room Temp - 80 °CGreen Chemistry: Acts as both catalyst and solvent.[11] Offers benefits like easy product separation and catalyst recyclability, reducing volatile organic compound (VOC) emissions.[5]
Heterogeneous Catalysts (e.g., Zeolites, MOFs) Ethanol, Toluene50 - 120 °CGreen Chemistry: Simplifies purification as the catalyst can be filtered off and reused.[6][13][14] Reduces waste streams compared to homogeneous catalysts.
Microwave Irradiation (MWI) Solvent-free or WaterHigh (localized)Green Chemistry & Process Intensification: MWI dramatically reduces reaction times from hours to minutes by efficient and uniform heating.[15][16][17] Solvent-free conditions further enhance the green credentials of the protocol.[18]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Classic Piperidine-Catalyzed Condensation

This protocol employs a traditional and robust method using piperidine as a catalyst in an organic solvent. Malononitrile is chosen here for its high reactivity.

Reagents and Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Ethyl 4-(3-oxocyclohexyl)benzoate246.302.0492.6 mg
Malononitrile66.062.2 (1.1 eq)145.3 mg
Piperidine85.150.2 (0.1 eq)20 µL
Ethanol (Absolute)--10 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-(3-oxocyclohexyl)benzoate (492.6 mg, 2.0 mmol).

  • Add absolute ethanol (10 mL) and stir until the starting material is fully dissolved.

  • Add malononitrile (145.3 mg, 2.2 mmol, 1.1 eq).

  • Finally, add piperidine (20 µL, 0.2 mmol, 0.1 eq) to the mixture using a micropipette.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the ketone spot (visualized with a KMnO₄ stain) indicates reaction completion.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate. If not, reduce the solvent volume by half using a rotary evaporator.

  • Add 15 mL of cold water to the flask and stir for 15 minutes to precipitate the crude product.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 5 mL).

  • Purification: Recrystallize the crude solid from hot ethanol to obtain the pure product, Ethyl 4-(3-(dicyanomethylene)cyclohexyl)benzoate, as a white or off-white solid.

  • Dry the product under vacuum, record the final mass, and calculate the yield. Characterize by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Workflow_Classic Figure 2: Workflow for Classic Knoevenagel Condensation setup 1. Assemble Glassware (Flask, Condenser) charge 2. Charge Reagents (Ketone, Malononitrile, Ethanol) setup->charge catalyst 3. Add Catalyst (Piperidine) charge->catalyst react 4. Heat to Reflux (2-4 hours) catalyst->react monitor 5. Monitor by TLC react->monitor workup 6. Cool & Precipitate (Add Cold Water) monitor->workup filter 7. Isolate by Filtration workup->filter purify 8. Purify by Recrystallization filter->purify analyze 9. Dry & Characterize purify->analyze

Caption: Figure 2: Workflow for Classic Knoevenagel Condensation.

Protocol 2: Microwave-Assisted Solvent-Free Condensation

This protocol leverages green chemistry principles for a rapid, efficient, and environmentally benign synthesis.[19][20] A catalytic amount of basic alumina (Al₂O₃) is used as a solid support and catalyst.

Reagents and Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Ethyl 4-(3-oxocyclohexyl)benzoate246.301.0246.3 mg
Ethyl Cyanoacetate113.121.2 (1.2 eq)135.7 mg (121 µL)
Basic Alumina (Brockmann I)--~500 mg

Procedure:

  • In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add Ethyl 4-(3-oxocyclohexyl)benzoate (246.3 mg, 1.0 mmol) and ethyl cyanoacetate (121 µL, 1.2 mmol, 1.2 eq).

  • Add basic alumina (~500 mg) to the vial.

  • Thoroughly mix the reactants with the solid support using a spatula until a uniform, free-flowing powder is obtained.

  • Seal the vial with a cap.

  • Place the vial in a dedicated scientific microwave reactor.

  • Irradiation: Irradiate the mixture at 120 °C for 5-10 minutes with a power setting of 100-150 W (conditions may need optimization based on the specific microwave unit).

  • Reaction Monitoring: After the initial irradiation period, cool the vial to room temperature and spot a small amount of the reaction mixture (dissolved in ethyl acetate) on a TLC plate to check for completion.

  • Work-up: Once the reaction is complete, add 10 mL of ethyl acetate to the vial and stir vigorously for 5 minutes to dissolve the product.

  • Filter the mixture through a small plug of Celite® or a sintered glass funnel to remove the alumina catalyst. Wash the solid residue with additional ethyl acetate (2 x 5 mL).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be further purified by flash column chromatography on silica gel (using a gradient eluent from 9:1 to 7:3 Hexane:Ethyl Acetate) to yield the pure product.

  • Dry the purified product under vacuum, record the mass, calculate the yield, and proceed with characterization.

Product Characterization

The expected product is Ethyl 4-(3-(1-cyano-1-ethoxycarbonylmethylene)cyclohexyl)benzoate . The formation of the product can be confirmed by the following analytical techniques:

  • ¹H NMR: Expect the disappearance of the methylene protons adjacent to the ketone in the starting material. New signals will appear for the vinylic proton (if applicable, though in this case, it's a tetrasubstituted alkene) and characteristic shifts in the protons on the cyclohexyl ring.

  • ¹³C NMR: The most telling change will be the disappearance of the ketone carbonyl signal (δ ≈ 208-212 ppm) and the appearance of two new signals for the C=C double bond (δ ≈ 110-160 ppm).

  • FT-IR: Look for the disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of a C=C alkene stretch (~1650 cm⁻¹). A strong C≡N stretch will be present around 2220 cm⁻¹. The ester C=O stretch (~1720 cm⁻¹) will remain.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst. 2. Insufficient temperature/time. 3. Low reactivity of the active methylene compound.1. Use fresh piperidine or activate heterogeneous catalyst. 2. Increase reaction time or temperature. For MWI, increase power or time. 3. Switch to a more reactive partner like malononitrile.
Multiple Products on TLC 1. Self-condensation of the ketone (unlikely with weak base). 2. Michael addition side reactions.1. Use milder conditions (lower temp, weaker base). 2. Use stoichiometric amounts of reactants (1:1 ratio) to minimize further additions.
Difficulty in Product Isolation/Precipitation Product is soluble in the work-up solvent or is an oil.1. Concentrate the solution further before adding the anti-solvent (water). 2. Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate), followed by drying and evaporation. Purify the resulting oil by column chromatography.

References

  • Grokipedia.
  • J&K Scientific LLC. (2021).
  • Sigma-Aldrich.
  • ResearchGate. Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]

  • ResearchGate. Catalysts used for Knoevenagel condensation. [Link]

  • Chaudhari, B. R. (2024).
  • Vekemans, J., & Pollers, R. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Wang, X., et al. (2006). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Taylor & Francis Online. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Tzani, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry.
  • Singh, A., & Singh, J. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review).
  • NRO Chemistry. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. YouTube. [Link]

  • All 'Bout Chemistry. (2023). Knoevenagel condensation. YouTube. [Link]

  • T. P. Gaikwad, et al. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. [Link]

  • ACS Publications. (2025).
  • ResearchGate. Knoevenagel Condensation of Aldehydes with Cyclic Active Methylene Compounds in Water. [Link]

  • Calvo-Flores, F. G., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol. The Journal of Physical Chemistry B.
  • Taylor & Francis Online. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • Kumari, P., et al. (2021). Rose bengal photocatalyzed Knoevenagel condensation of aldehydes and ketones in aqueous medium. Green Chemistry. [Link]

  • Organic Syntheses. (1977). ESTERIFICATION OF CARBOXYLIC ACIDS WITH TRIALKYLOXONIUM SALTS: ETHYL AND METHYL 4-ACETOXYBENZOATES. [Link]

  • ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. [Link]

  • PubMed Central. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]

  • ACS Publications. (2021). Tandem Deacetalization–Knoevenagel Condensation Reactions for the Synthesis of Benzylidene Malononitrile Using Ruthenium(II) Cymene Complexes. Inorganic Chemistry. [Link]

  • BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]

  • Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. [Link]

  • MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. [Link]

  • Banaras Hindu University. (2018). Novel Methods of Knoevenagel Condensation. [Link]

  • International Journal of ChemTech Research. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. [Link]

  • MDPI. (2016). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. [Link]

  • Bentham Science. (2023). Microwave-accelerated Eco-friendly Performance of the Knoevenagel Condensation Reaction with Various Active Methylene Derivatives. [Link]

  • ResearchGate. (2008). Ethyl 4-(3-butyrylthioureido)benzoate. [Link]

  • Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]

  • YouTube. (2020). Knoevenagel condensation: Basic concept and mechanism & decarboxylation to α,β-unsaturated carbonyl. [Link]

  • CIBTech. (2014). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. [Link]

  • Reddit. (2016). Piperidine catalyst in Knoevenagel reaction?. [Link]

Sources

Method

Application Notes and Protocols: Wittig Reaction on Ethyl 4-(3-oxocyclohexyl)benzoate

For: Researchers, scientists, and drug development professionals. Introduction: Strategic Olefination of a Key Pharmaceutical Intermediate The Wittig reaction stands as a cornerstone in synthetic organic chemistry for it...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Olefination of a Key Pharmaceutical Intermediate

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its reliable and precise conversion of carbonyls into alkenes.[1][2] This application note provides a detailed protocol for the Wittig olefination of ethyl 4-(3-oxocyclohexyl)benzoate, a valuable scaffold in medicinal chemistry. The transformation introduces a carbon-carbon double bond with absolute regiochemical control, a feature not always achievable with traditional elimination reactions.[3] This protocol is designed to guide researchers in synthesizing novel alkene derivatives, which can serve as critical building blocks for more complex therapeutic agents.

The reaction's power lies in its use of a phosphorus ylide, a nucleophilic species that attacks the electrophilic carbonyl carbon of the ketone.[4][5] The subsequent intramolecular rearrangement leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to yield the desired alkene and a stable triphenylphosphine oxide byproduct.[3][5] The formation of the highly stable P=O bond is the thermodynamic driving force for this transformation.[4]

Mechanistic Insights: The Foundation of Predictable Synthesis

A thorough understanding of the Wittig reaction mechanism is paramount for optimizing reaction conditions and predicting stereochemical outcomes. The reaction is initiated by the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of ethyl 4-(3-oxocyclohexyl)benzoate.[6] This attack can proceed through two main pathways, either a concerted [2+2] cycloaddition to directly form an oxaphosphetane intermediate or a stepwise nucleophilic addition to form a betaine intermediate, which then undergoes ring closure.[1][3]

The nature of the ylide—specifically, whether it is "stabilized" or "non-stabilized"—plays a crucial role in determining the stereoselectivity of the resulting alkene.[7][8] Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, generally lead to the formation of (E)-alkenes.[9][10] This is because the initial steps of the reaction are reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to the (E)-alkene.[10] Conversely, non-stabilized ylides react more rapidly and irreversibly, leading predominantly to the kinetically favored syn-oxaphosphetane and, consequently, the (Z)-alkene.[8][9]

For the olefination of ethyl 4-(3-oxocyclohexyl)benzoate, the choice of the ylide will dictate the geometry of the newly formed double bond on the cyclohexyl ring.

Wittig_Mechanism cluster_Ylide_Formation Ylide Formation cluster_Wittig_Reaction Wittig Reaction PPh3 Triphenylphosphine (Ph₃P) PhosphoniumSalt Phosphonium Salt ([Ph₃P⁺-CH₂-R]X⁻) PPh3->PhosphoniumSalt SN2 Reaction AlkylHalide Alkyl Halide (R-CH₂-X) AlkylHalide->PhosphoniumSalt Ylide Phosphorus Ylide (Ph₃P=CHR) PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Ylide_reac Phosphorus Ylide Ylide->Ylide_reac Ketone Ethyl 4-(3-oxocyclohexyl)benzoate Betaine Betaine Intermediate Ketone->Betaine Nucleophilic Attack Ylide_reac->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO Experimental_Workflow Ylide_Prep Ylide Preparation (Methyltriphenylphosphonium bromide + n-BuLi in THF) Wittig_Reaction Wittig Reaction (Ylide + Ethyl 4-(3-oxocyclohexyl)benzoate) Ylide_Prep->Wittig_Reaction Workup Aqueous Work-up (Quench with NH₄Cl, Extract with Et₂O) Wittig_Reaction->Workup Purification Purification (Precipitation of TPO, Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Sources

Application

Application Note: Chemoselective &amp; Stereocontrolled Reduction of Ethyl 4-(3-oxocyclohexyl)benzoate

This Application Note is designed to provide a rigorous, field-validated guide for the chemoselective reduction of Ethyl 4-(3-oxocyclohexyl)benzoate . It addresses the specific challenges of reducing a cyclic ketone in t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated guide for the chemoselective reduction of Ethyl 4-(3-oxocyclohexyl)benzoate . It addresses the specific challenges of reducing a cyclic ketone in the presence of an electronically stabilized ester and an aromatic ring, while managing the stereochemical outcome (cis/trans diastereoselectivity).

[1]

Executive Summary

The reduction of Ethyl 4-(3-oxocyclohexyl)benzoate (1) to its corresponding alcohol, Ethyl 4-(3-hydroxycyclohexyl)benzoate (2) , presents a classic chemoselectivity challenge.[1] The objective is to reduce the cyclohexanone moiety without affecting the ethyl benzoate ester or the aromatic ring. Furthermore, as a 1,3-disubstituted cyclohexane system, the reduction creates a second stereocenter, necessitating control over the diastereomeric ratio (cis/trans).[1]

This guide details two distinct protocols:

  • Heterogeneous Catalytic Hydrogenation (Ru/C): Optimized for scalability and cost-efficiency.[1]

  • Asymmetric Transfer Hydrogenation (ATH): Optimized for high diastereoselectivity and enantiocontrol using a Ruthenium(II) complex.

Strategic Analysis & Reaction Pathway

The Chemoselectivity Challenge

The substrate contains three reducible functionalities:

  • Ketone (Target):

    
     (Most susceptible to nucleophilic hydride attack).[1]
    
  • Ester (Off-Target):

    
     (Requires stronger reducing agents or harsh hydrogenation).[1]
    
  • Aromatic Ring (Off-Target): Susceptible to hydrogenation at high pressures/temperatures, particularly with Rh or Pt catalysts.[1]

Critical Failure Mode: Use of non-selective hydride donors (e.g., LiAlH


) will result in the "over-reduced" diol product, cleaving the ester. Standard Pd/C hydrogenation often fails to reduce ketones effectively under mild conditions or requires pressures that risk aromatic reduction.
Stereochemical Considerations

The starting material has a chiral center at C1 (attachment to the benzoate). Reduction at C3 creates a second center.[1]

  • Thermodynamic Control: Favors the equatorial alcohol.

  • Kinetic Control: Favors the axial alcohol (via steric approach of the hydride).

  • 1,3-Substitution Pattern: The cis isomer (both groups equatorial or both axial) and trans isomer have significantly different 3D conformations, impacting biological activity.[1]

Reaction Pathway Diagram[1]

ReactionPathway cluster_legend Selectivity Key SM Starting Material Ethyl 4-(3-oxocyclohexyl)benzoate (Ketone + Ester) Target TARGET PRODUCT Ethyl 4-(3-hydroxycyclohexyl)benzoate (Alcohol + Ester) SM->Target Chemoselective Reduction (Ru-TsDPEN or Ru/C) OverRed SIDE PRODUCT A (Over-reduction) 4-(3-hydroxycyclohexyl)benzyl alcohol (Diol) SM->OverRed LiAlH4 or High Temp/Press RingSat SIDE PRODUCT B (Ring Saturation) Ethyl 4-(3-hydroxycyclohexyl)cyclohexanecarboxylate Target->RingSat Rh/C, High H2 Pressure key1 Blue Arrow: Desired Pathway key2 Red/Yellow: Undesired Side Reactions

Figure 1: Reaction pathway showing the target transformation and potential chemoselectivity pitfalls.

Protocol A: Heterogeneous Catalytic Hydrogenation (Ru/C)

Best for: Scale-up (>10g), cost-sensitivity, lack of strict stereochemical requirements.[1]

Rationale

Ruthenium on Carbon (Ru/C) is preferred over Pd/C for aliphatic ketone reduction. Ru preferentially activates the carbonyl bond over the aromatic ring under moderate pressures, whereas Rh is too active toward the ring, and Pd is often sluggish on ketones without activation. Water is used as a co-solvent to accelerate the reaction via hydrogen bonding transition states.

Materials
  • Substrate: Ethyl 4-(3-oxocyclohexyl)benzoate (1.0 equiv).[1]

  • Catalyst: 5% Ru/C (50% water wet).[1] Load: 5 wt% relative to substrate.[1]

  • Solvent: Isopropanol (IPA) / Water (9:1 v/v).

  • Gas: Hydrogen (

    
    ) gas (High Purity).[1]
    
Step-by-Step Procedure
  • Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve the substrate in IPA/Water (10 mL/g).

  • Catalyst Addition: Add 5% Ru/C (5 wt% of substrate mass). Caution: Ru/C can be pyrophoric when dry.[1] Handle as a wet slurry.

  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) x 3 cycles (pressurize to 5 bar, vent). Then purge with Hydrogen (
    
    
    
    ) x 3 cycles.[1]
  • Reaction: Pressurize with

    
     to 20 bar (approx. 290 psi) . Heat to 60°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.
    
  • Monitoring: Monitor

    
     uptake. Reaction typically completes in 4–6 hours.[1]
    
    • IPC (In-Process Control):[1] Take an aliquot, filter, and analyze by HPLC.[1] Look for disappearance of ketone peak at 254 nm.

  • Work-up: Cool to room temperature. Vent

    
     carefully. Purge with 
    
    
    
    .
  • Filtration: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with IPA.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude alcohol.

Expected Yield: >95% Selectivity: >98% Chemoselectivity (Ester intact). Cis/Trans ratio varies (typically 60:40 to 70:30 favoring thermodynamic isomer).

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Best for: High value intermediates, strict diastereomeric control (cis-selective), laboratory scale.[1]

Rationale

Transfer hydrogenation using the Noyori-Ikariya catalyst (Ru-TsDPEN complex) allows for precise control of hydride delivery.[1] By using Formic Acid/Triethylamine as the hydrogen source, the reaction proceeds under kinetic control, often enhancing the formation of the cis-alcohol (depending on the specific chiral ligand used) and avoiding all risks of ester reduction.

Materials
  • Substrate: Ethyl 4-(3-oxocyclohexyl)benzoate.[1]

  • Catalyst: RuCl (0.5 – 1.0 mol%).[1]

  • Hydrogen Source: Azeotropic mixture of Formic Acid / Triethylamine (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

Step-by-Step Procedure
  • Inerting: Flame-dry a round-bottom flask and cool under Argon flow.

  • Charging: Add the substrate (1.0 equiv) and the Ru-catalyst (0.01 equiv).

  • Solvent: Dissolve in degassed DCM (5 mL/mmol).

  • H-Source Addition: Add the Formic Acid/TEA mixture (2.0 equiv of formic acid) via syringe.

  • Reaction: Stir at 25°C (Room Temperature) . Do not heat, as this degrades enantioselectivity.[1]

    • Note: Bubbling (

      
       release) will be observed. Ensure open venting through a bubbler.[1]
      
  • Monitoring: Reaction is slower than high-pressure hydrogenation (12–24 hours). Monitor by TLC or HPLC.[1]

  • Quench: Add water to the reaction mixture. Separate phases.

  • Extraction: Extract aqueous layer with DCM (x2).

  • Purification: Wash combined organics with saturated

    
     (to remove residual formic acid) and Brine. Dry over 
    
    
    
    .[1]

Expected Yield: >90% Stereoselectivity: >90% de (diastereomeric excess) possible with optimized ligand screening.

Analytical Controls & Data Interpretation

To validate the process, use the following analytical parameters.

HPLC Method (Reverse Phase)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Detection UV @ 254 nm (Benzoate chromophore)
Retention Times Alcohol (Target): ~6.5 min Ketone (SM): ~7.8 min Diol (Impurity): ~4.2 min
NMR Validation ( NMR in )
  • Diagnostic Signal (SM): Multiplet at

    
     2.4–2.6 ppm (
    
    
    
    -protons to ketone).[1]
  • Diagnostic Signal (Product): Multiplet at

    
     3.6–4.0 ppm (CH-OH).[1]
    
    • Cis-isomer: Typically appears as a broad multiplet (equatorial proton, axial alcohol) or narrow multiplet depending on ring flip.

    • Trans-isomer: Distinct coupling constants (

      
      ) if the proton is axial.[1]
      
  • Ester Integrity: Quartet at

    
     4.35 ppm and Triplet at 
    
    
    
    1.4 ppm (Ethyl group) must remain unchanged.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or insufficient

mass transfer.[1]
Ensure vigorous stirring (>800 rpm). Check solvent purity (S/N poisoning). Increase T to 70°C.
Ester Reduction (Diol formation) Reaction conditions too harsh.Switch from Pt or Pd to Ru/C . Lower temperature. Reduce reaction time.
Ring Saturation Catalyst too active (Rh, Pt).[1]Use Ru/C or switch to Transfer Hydrogenation (Method B).[1]
Poor Diastereoselectivity Thermodynamic equilibration.[1]Use Method B (ATH) at lower temperatures (-10°C) to enforce kinetic control.[1]

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97–102. Link

  • Gladiali, S., & Alberico, E. (2006).[1] Asymmetric Transfer Hydrogenation: Chiral Ligands and Applications. Chemical Society Reviews, 35, 226-252.[1] Link

  • Clapham, S. E., Hadzovic, A., & Morris, R. H. (2004).[1] Mechanisms of the H2-Hydrogenation and Transfer Hydrogenation of Polar Bonds Catalyzed by Ruthenium Hydride Complexes. Coordination Chemistry Reviews, 248(21-24), 2201-2237.[1] Link

  • Organic Chemistry Portal. (n.d.).[1] Chemoselective Reduction of Ketones. Retrieved February 1, 2026.[1] Link

  • Wang, C., & Xiao, J. (2015).[1] Asymmetric Transfer Hydrogenation in Water. Topics in Current Chemistry, 364, 89-122.[1] Link

Sources

Method

Application Notes &amp; Protocols: Polymerization Reactions Involving Ethyl 4-(3-oxocyclohexyl)benzoate

Introduction: Unlocking the Potential of a Versatile Monomer Ethyl 4-(3-oxocyclohexyl)benzoate is a bifunctional molecule of significant interest in materials science and pharmaceutical development. Its structure, featur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Monomer

Ethyl 4-(3-oxocyclohexyl)benzoate is a bifunctional molecule of significant interest in materials science and pharmaceutical development. Its structure, featuring a reactive cyclohexanone moiety and a stable ethyl benzoate group, presents a unique scaffold for the synthesis of novel polymers. The incorporation of the bulky, non-planar cyclohexyl ring into a polymer backbone can impart desirable thermal and mechanical properties, while the aromatic ester offers a site for further functionalization or can influence the polymer's solubility and liquid crystalline behavior. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on potential polymerization pathways for Ethyl 4-(3-oxocyclohexyl)benzoate, complete with detailed experimental protocols and the underlying scientific rationale. While direct literature on the polymerization of this specific monomer is nascent, the principles outlined herein are derived from well-established polymerization techniques for analogous cyclic ketones and ester-containing monomers.

Physicochemical Properties of Ethyl 4-(3-oxocyclohexyl)benzoate

A thorough understanding of the monomer's properties is crucial for designing successful polymerization experiments.

PropertyValueSource
Chemical Formula C₁₅H₁₈O₃N/A
Molecular Weight 246.30 g/mol [1]
Appearance Off-white to pale yellow solid[1]
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane)[1]

Proposed Polymerization Strategies and Protocols

Based on the functional groups present in Ethyl 4-(3-oxocyclohexyl)benzoate, several polymerization strategies can be envisioned. This section details the theoretical basis and experimental protocols for the most promising approaches.

Ring-Opening Polymerization (ROP) of the Cyclohexanone Moiety

The strained ring of the cyclohexanone, although less so than smaller cyclic ethers or esters, can potentially undergo ring-opening polymerization under specific catalytic conditions. This method is a form of chain-growth polymerization where the terminus of a polymer chain attacks the cyclic monomer to form a longer polymer.[2] The driving force for the polymerization of cyclic monomers is often ring strain; however, for less strained rings like cyclohexanone, the thermodynamics can be less favorable, and specific catalysts are required.

Causality Behind Experimental Choices:

  • Catalyst Selection: Anionic or cationic initiators are typically employed for the ROP of cyclic ketones. Organometallic catalysts, such as those from Group 2 metals, have shown efficacy in the ROP of cyclic esters and could be adapted for this system.[3]

  • Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) is essential to prevent premature termination of the growing polymer chain by protic species.

  • Temperature: Sub-ambient temperatures are often necessary to favor the polymerization thermodynamically and kinetically, especially for monomers with lower ring strain.

Experimental Protocol: Anionic Ring-Opening Polymerization

  • Monomer and Solvent Preparation:

    • Dry Ethyl 4-(3-oxocyclohexyl)benzoate under vacuum at a temperature below its melting point for 24 hours to remove any residual water.

    • Distill tetrahydrofuran (THF) over sodium/benzophenone ketyl under an inert atmosphere (e.g., argon or nitrogen) immediately before use.

  • Reaction Setup:

    • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

    • Dissolve the dried Ethyl 4-(3-oxocyclohexyl)benzoate (e.g., 1.0 g, 4.06 mmol) in freshly distilled THF (e.g., 20 mL) in the Schlenk flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Initiation:

    • In a separate, dry Schlenk tube, prepare a solution of the initiator, for example, n-butyllithium (n-BuLi) in hexanes.

    • Slowly add the initiator solution (e.g., 0.1 molar equivalent) to the stirred monomer solution via syringe.

  • Polymerization:

    • Allow the reaction to proceed at -78 °C for a specified time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots and analyzing them via Gel Permeation Chromatography (GPC) to observe the formation of higher molecular weight species.

  • Termination and Purification:

    • Quench the polymerization by adding a small amount of degassed methanol.

    • Allow the solution to warm to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol or hexane.

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Characterization: The resulting polymer should be characterized by ¹H NMR and ¹³C NMR to confirm the ring-opening of the cyclohexanone, GPC to determine the molecular weight and polydispersity index (PDI), and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

dot

Caption: Workflow for Anionic Ring-Opening Polymerization.

Radical Polymerization via a Modified Monomer

The native structure of Ethyl 4-(3-oxocyclohexyl)benzoate is not amenable to direct radical polymerization. However, it can be chemically modified to introduce a polymerizable vinyl group. A common strategy is the Wittig reaction or a similar olefination reaction at the ketone position to introduce a double bond.

Causality Behind Experimental Choices:

  • Monomer Modification: The Wittig reaction is a reliable method for converting ketones to alkenes. The resulting vinyl monomer can then undergo radical polymerization.

  • Initiator: Azo initiators like Azobisisobutyronitrile (AIBN) are commonly used for free-radical polymerization as they decompose thermally to produce radicals at a predictable rate.[4]

  • Controlled Polymerization: To achieve polymers with well-defined molecular weights and low dispersity, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed.[5] This requires the addition of a RAFT agent.

Experimental Protocol: Synthesis of Vinyl Monomer and Subsequent RAFT Polymerization

Part A: Synthesis of Ethyl 4-(3-methylenecyclohexyl)benzoate

  • Wittig Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in dry THF.

    • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq.) dropwise.

    • Stir the resulting yellow-orange ylide solution at room temperature for 1 hour.

  • Wittig Reaction:

    • Dissolve Ethyl 4-(3-oxocyclohexyl)benzoate (1.0 eq.) in dry THF and add it dropwise to the Wittig ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the vinyl monomer.

Part B: RAFT Polymerization of Ethyl 4-(3-methylenecyclohexyl)benzoate

  • Reaction Setup:

    • In a Schlenk tube, combine the synthesized vinyl monomer, a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a radical initiator (e.g., AIBN) in a suitable solvent such as toluene or dioxane. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.

    • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • Immerse the sealed Schlenk tube in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

    • Stir the reaction for a predetermined time (e.g., 4-24 hours).

  • Purification:

    • Cool the reaction to room temperature and expose it to air to quench the polymerization.

    • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration and re-dissolve it in a small amount of THF, then re-precipitate to remove any unreacted monomer and initiator fragments.

    • Dry the final polymer under vacuum.

dot

Caption: Synthesis of Vinyl Monomer and Subsequent RAFT Polymerization.

Condensation Polymerization

The ester group in Ethyl 4-(3-oxocyclohexyl)benzoate can participate in condensation polymerization reactions, such as transesterification polymerization, if a suitable diol or diamine comonomer is used. However, a more direct approach would be to first hydrolyze the ethyl ester to a carboxylic acid, creating a difunctional monomer that can then be polymerized with a diol or diamine.

Causality Behind Experimental Choices:

  • Monomer Modification: Hydrolysis of the ester to a carboxylic acid creates an A-B type monomer where 'A' is the carboxylic acid and 'B' is the ketone. This can then undergo self-condensation or be copolymerized.

  • Polycondensation: The reaction of a dicarboxylic acid with a diol in the presence of an acid catalyst is a classic method for polyester synthesis (Fischer esterification).[6]

  • Water Removal: The removal of the water byproduct is crucial to drive the equilibrium towards the formation of high molecular weight polymer. This is often achieved by azeotropic distillation or by carrying out the reaction under vacuum at high temperatures.

Experimental Protocol: Synthesis of Poly(ester-ketone) via Condensation Polymerization

Part A: Hydrolysis to 4-(3-oxocyclohexyl)benzoic acid

  • Dissolve Ethyl 4-(3-oxocyclohexyl)benzoate in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry.

Part B: Self-Condensation Polymerization

  • Reaction Setup:

    • Combine the synthesized 4-(3-oxocyclohexyl)benzoic acid with a suitable diol comonomer (e.g., ethylene glycol) and an esterification catalyst (e.g., p-toluenesulfonic acid or a titanium-based catalyst) in a reaction vessel equipped with a short-path distillation head and a mechanical stirrer.

  • Polymerization - Stage 1 (Esterification):

    • Heat the mixture under a slow stream of inert gas to a temperature sufficient to initiate the esterification and distill off the water formed (e.g., 150-190 °C).

  • Polymerization - Stage 2 (Polycondensation):

    • Once the evolution of water has ceased, gradually increase the temperature and apply a vacuum to remove the excess diol and drive the polymerization to completion (e.g., 220-280 °C).

  • Isolation:

    • Cool the molten polymer under an inert gas and then extrude or dissolve it in a suitable solvent for further analysis.

Conclusion and Future Outlook

The polymerization of Ethyl 4-(3-oxocyclohexyl)benzoate offers a gateway to novel polymers with potentially unique properties. The protocols detailed in this guide provide a robust starting point for researchers to explore ring-opening, radical, and condensation polymerization pathways. Each method presents its own set of advantages and challenges, and the optimal choice will depend on the desired polymer architecture and properties. Further research into the catalytic systems and reaction conditions will undoubtedly lead to the successful synthesis and characterization of a new class of functional polymers derived from this versatile monomer.

References

  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?[Link]

  • ResearchGate. (2008). Ethyl 4-(3-butyrylthioureido)benzoate. [Link]

  • CIBTech. (2016). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. [Link]

  • RSC Publishing. (n.d.). Chemoselective ring-opening copolymerization of five-membered cyclic carbonates and carbonyl sulfide toward poly(thioether)s. [Link]

  • Google Patents. (n.d.).
  • ACS Omega. (2021). A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. [Link]

  • YouTube. (2021). Chemistry of Polymerization (Part 4) || Ring Opening Polymerization || UG PaathShaala. [Link]

  • RSC Publishing. (n.d.). Controlled radical polymerization of vinyl ketones using visible light. [Link]

  • ResearchGate. (2015). Ethyl-4-(Dimethylamino) benzoate initiation of the spontaneous polymerization of aqueous acidic adhesive formulations in the presence of a base. [Link]

  • Kinam Park. (n.d.). Olefin metathesis-based chemically recyclable polymers enabled by fused-ring monomers. [Link]

  • CAMEO. (2022). Polycyclohexanone. [Link]

  • ACS Publications. (n.d.). Configurational properties of polyesters with cyclohexane rings incorporated in the main chain. [Link]

  • ACS Publications. (2023). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. [Link]

  • Middle East Technical University. (n.d.). TRANSFORMATION OF CYCLOHEXANONE DERIVATIVES TO BICYCLIC FURAN AND PYRROLE DERIVATIVES. [Link]

  • ACS Publications. (n.d.). Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases. [Link]

  • NCBI. (n.d.). Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • ResearchGate. (n.d.). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. [Link]

  • ResearchGate. (2010). Polymerization of cyclohexanone formaldehyde resin modified with carbazole-9-carbonyl chloride. [Link]

  • AlQalam Journal of Medical and Applied Sciences. (2024). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. [Link]

  • ACS Publications. (n.d.). Condensation-cyclization of diketones and keto esters with electron-deficient aromatics. I. Formation and structure of some stable delocalized anions containing the bicyclo[3.3.1]nonane skeleton. [Link]

  • ACS Publications. (n.d.). Ring Opening Polymerization and Copolymerization of Cyclic Esters Catalyzed by Group 2 Metal Complexes Supported by Functionalized P–N Ligands. [Link]

  • YouTube. (2014). Claisen Condensation and ß-Keto Esters. [Link]

  • NIH. (n.d.). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. [Link]

  • ResearchGate. (2006). Polymerization of 4-methylpentene and vinylcyclohexane by amine bis(phenolate) titanium and zirconium complexes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Versatility of Electronic Grade Cyclohexanone in Polymer Synthesis and Resin Production. [Link]

  • N/A. (n.d.). Chapter 21: Ester Enolates. [Link]

  • Wikipedia. (n.d.). Adamantane. [Link]

  • MDPI. (n.d.). Identity of Low-Molecular-Weight Species Formed in End-To-End Cyclization Reactions Performed in THF. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • PMC. (n.d.). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. [Link]

  • Google Patents. (n.d.). US3172874A - Xnxz xnx xnx.
  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. [Link]

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Application

Experimental protocol for the synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate derivatives

Application Note: Scalable Synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate Scaffolds via Rhodium-Catalyzed 1,4-Conjugate Addition Executive Summary This application note details the optimized protocol for synthesizing Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate Scaffolds via Rhodium-Catalyzed 1,4-Conjugate Addition

Executive Summary

This application note details the optimized protocol for synthesizing Ethyl 4-(3-oxocyclohexyl)benzoate , a critical bifunctional pharmacophore containing both a reactive ketone and an ester moiety.[1] This scaffold is widely utilized in the development of PDE4 inhibitors and selective estrogen receptor modulators (SERMs).

Unlike traditional Grignard additions (which suffer from 1,2-addition chemoselectivity issues) or oxidative degradation pathways (low yield), this protocol utilizes the Hayashi-Miyaura Rhodium-catalyzed asymmetric 1,4-conjugate addition .[1] This method ensures high chemoselectivity, preserving the ester functionality while installing the aryl group at the 3-position of the cyclohexanone ring with high enantiocontrol if chiral ligands are employed.

Strategic Analysis & Reaction Design

Retrosynthetic Logic

The target molecule contains an ester-substituted aromatic ring linked to a cyclohexanone.[1]

  • Path A (Discarded): Friedel-Crafts acylation of ethyl benzoate with cyclohexenyl derivatives.[1] Reason: Deactivating ester group on benzene ring prevents efficient acylation; regioselectivity is poor.[1]

  • Path B (Discarded): Grignard addition of (4-ethoxycarbonyl)phenylmagnesium bromide to 2-cyclohexenone.[1] Reason: Grignards attack the ester moiety and prefer 1,2-addition (to the carbonyl) over 1,4-addition.[1]

  • Path C (Selected): Rhodium-catalyzed 1,4-addition of arylboronic acids.[1][2][3] Reason: Rh(I) species are soft nucleophiles, exclusively favoring 1,4-addition.[1] They are tolerant of esters, water, and air, making the process scalable and robust.[1]

Mechanistic Pathway (Hayashi-Miyaura Cycle)

The catalytic cycle involves the transmetallation of the arylboronic acid to the Rhodium center, followed by carborhodation of the enone double bond.

HayashiMiyaura Start Rh(I)-L Precatalyst Transmetal Aryl-Rh(I)-L (Active Species) Start->Transmetal + Ar-B(OH)2 Transmetallation Insertion Oxa-π-allyl Rh(I) (Intermediate) Transmetal->Insertion + Enone Carborhodation Hydrolysis Rh-Hydroxo Species Insertion->Hydrolysis + H2O Hydrolysis Hydrolysis->Transmetal Regeneration + Ar-B(OH)2 Product Target: Ethyl 4-(3-oxocyclohexyl)benzoate Hydrolysis->Product Release Product

Figure 1: Catalytic cycle for the Rh-catalyzed 1,4-addition.[1][2] The hydrolytic turnover is the rate-determining step in anhydrous conditions, hence the requirement for water.[1]

Materials & Reagents

Stoichiometry Table:

ComponentChemical NameEquiv.MW ( g/mol )Role
Substrate A 2-Cyclohexen-1-one1.096.13Michael Acceptor
Substrate B 4-(Ethoxycarbonyl)phenylboronic acid1.2193.99Nucleophile
Catalyst Rh(acac)(C₂H₄)₂0.03 (3 mol%)258.04Pre-catalyst
Ligand (S)-BINAP0.032 (3.2 mol%)622.66Chiral Ligand
Solvent 1,4-Dioxane / Water (10:[1]1)--Reaction Medium
Base None required (Neutral conditions)---

Note: For racemic synthesis, (S)-BINAP can be replaced with dppb (1,4-bis(diphenylphosphino)butane) at significantly lower cost.[1]

Experimental Protocol

Step 1: Catalyst Generation (In-Situ)
  • In a glovebox or under a flow of Argon, charge a dry Schlenk flask with Rh(acac)(C₂H₄)₂ (Acetylacetonatobis(ethylene)rhodium(I)) and (S)-BINAP .[1]

  • Add anhydrous 1,4-Dioxane (degassed).

  • Stir at room temperature for 5 minutes. The solution will turn from yellow to deep orange-red, indicating the formation of the active Rh(acac)(BINAP) species.

Step 2: Reaction Assembly
  • To the catalyst solution, add 4-(Ethoxycarbonyl)phenylboronic acid (1.2 equiv).[1]

  • Add 2-Cyclohexen-1-one (1.0 equiv).[1]

  • Add deionized water (volume ratio 1:10 relative to Dioxane). Critical: Water is essential for the hydrolysis of the Rh-enolate intermediate.

  • Seal the flask and heat to 100°C for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

Step 3: Workup & Purification[1]
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate and wash with saturated NaHCO₃ (to remove unreacted boronic acid) followed by brine .

  • Dry the organic layer over MgSO₄ , filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane:Ethyl Acetate (90:10 to 70:30).

    • Rf: ~0.4 (Hexane/EtOAc 4:1).[1]

Workflow Visualization

ProtocolWorkflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Step1 Mix Rh Precursor + Ligand in Dioxane Step2 Add Boronic Acid + Enone + H2O Step1->Step2 Step3 Heat to 100°C (3-5 Hours) Step2->Step3 Step4 QC Check: TLC / LC-MS Step3->Step4 Step4->Step3 Incomplete Step5 Aq. Workup (NaHCO3 Wash) Step4->Step5 Conversion >95% Step6 Flash Chromatography (Hex/EtOAc) Step5->Step6

Figure 2: Operational workflow for the synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate.

Quality Control & Validation

To ensure the integrity of the synthesized scaffold, verify the following analytical parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Two doublets (AA'BB' system) around δ 8.00 (2H, d) and 7.30 (2H, d).[1]

    • Ethyl Ester: Quartet at δ 4.35 (2H) and Triplet at δ 1.38 (3H).[1]

    • Chiral Center (H-3): Multiplet at δ 3.0–3.1.[1]

    • Ketone Alpha-Protons: Complex multiplets at δ 2.3–2.6.[1]

  • Enantiomeric Excess (if using BINAP): Determine via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).[1]

  • Common Impurity: Protodeboronation product (Ethyl benzoate).[1] This appears if the reaction temperature is too high or the catalyst is inactive. It is easily separable by column chromatography (lower polarity).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Catalyst poisoning or O₂ leak.[1]Ensure strict degassing of Dioxane. Use fresh Rh precursor.
Protodeboronation Temperature too high (>110°C).[1]Lower temp to 90°C; increase catalyst loading to 5 mol%.
No Reaction Lack of water.Verify the 10:1 Dioxane:Water ratio.[2] The catalytic cycle requires hydrolysis.
Side Products 1,2-Addition.Confirm Rhodium source. Do NOT use Copper or Palladium for this specific substrate mix without ligand optimization.

References

  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2002).[1] (R)-3-Phenylcyclohexanone.[1][4] Organic Syntheses, 79, 84.[1]

  • Takaya, Y., Ogasawara, M., & Hayashi, T. (1998).[1] Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 120(22), 5579–5580.

  • BenchChem Technical Guides. (2025). Synthesis of Ethyl 4-(4-oxocyclohexyl)
  • Miyaura, N. (2007).[1][5][6] Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. In: Metal-Catalyzed Cross-Coupling Reactions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate

Case ID: HAYASHI-MIYAURA-004 Subject: Troubleshooting Side Reactions in Rh-Catalyzed Conjugate Addition Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HAYASHI-MIYAURA-004 Subject: Troubleshooting Side Reactions in Rh-Catalyzed Conjugate Addition Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Logic

The synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate is classically achieved via the Hayashi-Miyaura reaction —a Rhodium-catalyzed asymmetric 1,4-conjugate addition of an arylboronic acid to an enone.

The Core Challenge: Your aryl nucleophile, (4-(ethoxycarbonyl)phenyl)boronic acid , is electron-deficient due to the ester group. This significantly alters the reaction landscape compared to standard phenylboronic acid, making the system highly susceptible to protodeboronation (hydrolysis of the C-B bond) rather than the desired transmetalation.

The Reaction Landscape (Visualized)

The following diagram maps the primary catalytic cycle against the three most critical failure points (Side Reactions A, B, and C).

ReactionLandscape Start Start: Rh(I)-OH Species Transmetalation Transmetalation (Rate Limiting for e- poor Ar) Start->Transmetalation + Ar-B(OH)2 - B(OH)3 Insertion Olefin Insertion (Enantio-determining step) Transmetalation->Insertion + Enone Homo SIDE REACTION B: Oxidative Homocoupling (Biaryl) Transmetalation->Homo + O2 (Oxidation) Hydrolysis Product Release (Hydrolysis) Insertion->Hydrolysis + H2O Hydrolysis->Start - Product Product TARGET PRODUCT: Ethyl 4-(3-oxocyclohexyl)benzoate Hydrolysis->Product Proto SIDE REACTION A: Protodeboronation (Ethyl Benzoate) Aldol SIDE REACTION C: Enone Dimerization (Aldol) Boronic Reagent: Ar-B(OH)2 (Electron Deficient) Boronic->Proto Slow Transmetalation + High pH/H2O Enone Reagent: 2-Cyclohexenone Enone->Aldol Base Catalyzed

Figure 1: Mechanistic pathway showing the competition between the productive Rh-cycle and the primary failure modes: Protodeboronation (Red) and Homocoupling (Yellow).

Troubleshooting Modules

Module A: The "Missing Nucleophile" (Protodeboronation)

Symptom: Low yield of target, high recovery of Ethyl benzoate . Diagnosis: Your arylboronic acid is electron-poor.[1] The ester group withdraws electron density, making the C-B bond more susceptible to hydrolysis by water/base before it can transmetalate to the Rhodium [1].

ParameterStandard ProtocolCorrection for Electron-Poor Aryls
Base KOH or NaOHSwitch to

or

.
Strong bases accelerate protodeboronation.
Water Content 50% v/vReduce to 10:1 (Solvent:Water). You need some water for the catalytic cycle, but excess drives side reactions.
Temperature 100°CLower to 40-60°C. High heat favors the higher activation energy of C-B hydrolysis over transmetalation.
Boron Source Boronic AcidUse Potassium Trifluoroborate salt (

).
These release the active boronic acid slowly ("slow release"), keeping free concentration low [2].

Q: Why is my arylboronic acid decomposing? A: Electron-withdrawing groups (like your ethyl ester) stabilize the anionic intermediate formed during base attack on the boron atom, facilitating the cleavage of the C-B bond. This pathway competes directly with the transmetalation step to Rhodium [3].

Module B: The "Biaryl Impurity" (Homocoupling)

Symptom: Presence of Diethyl [1,1'-biphenyl]-4,4'-dicarboxylate . Diagnosis: Oxidative homocoupling.[2] This occurs when oxygen enters the system, oxidizing the Rh-Ar species or facilitating a Pd-like oxidative coupling mechanism if Pd contaminants are present.

Corrective Action:

  • Degas Solvents: Sparging with Argon for 15 minutes is insufficient. Use Freeze-Pump-Thaw (3 cycles) .

  • Solvent Choice: Switch from Dioxane to Toluene/Water or THF/Water . Ethers can form peroxides that initiate this coupling.

  • Catalyst Load: Ensure you are not using an excess of catalyst; 3 mol% is sufficient.

Module C: Regioselectivity (1,2 vs 1,4 Addition)

Symptom: Isolation of an allylic alcohol (1,2-addition) instead of the ketone. Diagnosis: The metal center is attacking the carbonyl oxygen rather than the alkene. This is rare with Rhodium but common if the ligand falls off or if the reaction temperature is too low (kinetic control).

Corrective Action:

  • Ligand Check: Ensure you are using (S)-BINAP or (R)-BINAP . The steric bulk of the phosphine ligand directs the Rhodium to the alkene (1,4-position) [4].

  • Avoid "Ligand-Free" Conditions: Never run this reaction without a bidentate ligand. Monodentate phosphines (like

    
    ) are less effective at enforcing 1,4-selectivity.
    

Validated Experimental Protocol

Target: Ethyl 4-(3-oxocyclohexyl)benzoate Scale: 1.0 mmol

  • Catalyst Pre-formation:

    • In a glovebox or under Ar, combine

      
       (12.3 mg, 0.025 mmol, 2.5 mol%) and (S)-BINAP (34 mg, 0.055 mmol, 5.5 mol%) in 1,4-Dioxane (3 mL).
      
    • Stir at RT for 15 min. Solution should turn deep orange/red.

  • Reagent Addition:

    • Add Ethyl 4-boronobenzoate (291 mg, 1.5 mmol, 1.5 equiv). Note: Excess is used to account for minor protodeboronation.

    • Add 2-Cyclohexen-1-one (96 mg, 1.0 mmol, 1.0 equiv).

  • Reaction Initiation:

    • Add

      
        (1.0 M aqueous solution, 0.5 mL). Crucial: Do not use hydroxide bases.
      
    • Heat to 60°C for 12 hours.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with water and brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc 8:1). The ester group makes the product slightly more polar than simple phenyl-cyclohexanones.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue immediately.

TroubleshootingTree Start Start Diagnosis CheckYield Is the Yield < 50%? Start->CheckYield CheckImpurity Identify Major Impurity CheckYield->CheckImpurity Yes Optimization Phase Optimization Phase CheckYield->Optimization Phase No (Yield is Good) ImpurityA Ethyl Benzoate Found? CheckImpurity->ImpurityA ImpurityB Biaryl Found? ImpurityA->ImpurityB No SolA CAUSE: Protodeboronation FIX: Switch to K3PO4, Lower Temp, Use Ar-BF3K ImpurityA->SolA Yes ImpurityC Allylic Alcohol Found? ImpurityB->ImpurityC No SolB CAUSE: Homocoupling FIX: Freeze-Pump-Thaw Solvents ImpurityB->SolB Yes SolC CAUSE: 1,2-Addition FIX: Check BINAP quality, Increase Temp slightly ImpurityC->SolC Yes SolD CAUSE: Catalyst Death FIX: Check O2 exclusion, Fresh [Rh(cod)Cl]2 ImpurityC->SolD No (Unreacted SM)

Figure 2: Diagnostic logic for rapid troubleshooting of reaction failures.

References

  • Hayashi, T., & Yamasaki, K. (2013). Rhodium-Catalyzed Asymmetric 1,4-Addition and its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829–2852. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Cox, P. A., et al. (2017).[2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Takaya, Y., Ogasawara, M., & Hayashi, T. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones.[3] Journal of the American Chemical Society, 120(22), 5579–5580. Link

Sources

Optimization

Improving the purity of Ethyl 4-(3-oxocyclohexyl)benzoate

Technical Support Center: Ethyl 4-(3-oxocyclohexyl)benzoate Purity Optimization Welcome to the Advanced Purification Hub Subject: Technical Guide for the Purification of Ethyl 4-(3-oxocyclohexyl)benzoate (CAS: Analogous...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-(3-oxocyclohexyl)benzoate Purity Optimization

Welcome to the Advanced Purification Hub

Subject: Technical Guide for the Purification of Ethyl 4-(3-oxocyclohexyl)benzoate (CAS: Analogous Structure Reference) Role: Senior Application Scientist Status: Operational[1]

This guide addresses the purification challenges associated with Ethyl 4-(3-oxocyclohexyl)benzoate , a critical intermediate often synthesized via the Rhodium-catalyzed conjugate addition (Hayashi-Miyaura reaction) of arylboronic esters to 2-cyclohexen-1-one.[1]

Achieving pharmaceutical-grade purity (>98%) requires navigating a specific matrix of side reactions, primarily protodeboronation , homocoupling , and ester hydrolysis .[1]

Module 1: The Impurity Genealogy (Root Cause Analysis)

Before attempting purification, you must identify what you are removing.[1] In the synthesis of this molecule, impurities are not random; they are mechanistic consequences.

The Synthesis-Impurity Matrix
Impurity TypeLikely IdentityOrigin MechanismPhysicochemical Behavior
Impurity A Ethyl Benzoate Protodeboronation: The arylboronic acid starting material loses boron and gains a proton (usually due to trace water/base issues).[1]Liquid/Volatile. Elutes before product on Silica.[1] Hard to crystallize out.
Impurity B Diethyl [1,1'-biphenyl]-4,4'-dicarboxylate Homocoupling: Oxidative coupling of two arylboronic acid molecules.[1]Non-polar Solid. Highly crystalline.[1] High melting point.[1] Elutes very early on Silica.
Impurity C 4-(3-oxocyclohexyl)benzoic acid Hydrolysis: The ethyl ester cleaves under basic reaction conditions (e.g., excess

or

).[1]
Polar Acid. Streaks on TLC. Soluble in basic aqueous layers.
Impurity D Rhodium/Phosphine Oxides Catalyst Residue: Leaching from the catalytic cycle.Colored/Amorphous. Can cause "oil-out" during crystallization.[1]
Visualizing the Pathway

The following diagram maps the genesis of these impurities during the standard Rh-catalyzed synthesis.

ImpurityGenealogy SM1 Ethyl 4-boronobenzoate Cat Rh Catalyst / Base SM1->Cat ImpA Impurity A: Ethyl Benzoate (Protodeboronation) SM1->ImpA H2O/Base (Side Rxn) ImpB Impurity B: Biaryl Homocouple SM1->ImpB O2/Oxidation (Side Rxn) SM2 2-Cyclohexen-1-one SM2->Cat Product Ethyl 4-(3-oxocyclohexyl)benzoate (Target) Cat->Product 1,4-Addition ImpC Impurity C: Hydrolyzed Acid Product->ImpC Excess Base (Hydrolysis)

Figure 1: Mechanistic origin of common impurities in aryl-cyclohexanone synthesis.

Module 2: Troubleshooting & Purification Protocols

Scenario 1: "My product is an oil, but it should be a solid."

Diagnosis: This is the classic signature of Impurity A (Ethyl Benzoate) contamination. Ethyl benzoate is a liquid that depresses the melting point of your product, preventing crystallization.

Protocol: The High-Vac/Hexane Wash

  • High Vacuum: Place the crude oil on a high-vacuum manifold (<1 mbar) at 40°C for 4 hours. Ethyl benzoate is volatile enough to be partially removed.[1]

  • Trituration:

    • Dissolve the oily residue in a minimum amount of Diethyl Ether .

    • Slowly add cold Hexanes (ratio 1:5 Ether:Hexane) while stirring.

    • Cool to -20°C. The target ketone-ester is more polar and should precipitate, while the ethyl benzoate remains in the mother liquor.[1]

Scenario 2: "I see a persistent spot running just above my product on TLC."

Diagnosis: This is likely Impurity B (Biaryl Homocouple) .[1] It is non-polar and highly crystalline.[1] If you try to recrystallize now, this impurity will co-crystallize and ruin the batch.[1]

Protocol: Flash Chromatography (The "Cut-Off" Method) [1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient Hexanes/Ethyl Acetate (Start 95:5 -> End 80:20).[1]

  • Critical Step: The Biaryl impurity elutes first. You must sacrifice the "front" of your product peak. Do not collect the mixed fractions.

  • Validation: Spot the fractions. The Biaryl usually glows bright blue/purple under UV (254nm) due to extended conjugation, whereas your product (benzoate) absorbs but is less fluorescent.[1]

Scenario 3: "My NMR is clean, but the color is brown/grey."

Diagnosis: Rhodium/Catalyst Leaching . Even trace metals can catalyze decomposition over time.[1]

Protocol: The Scavenger Workup

  • Dissolve crude product in Ethyl Acetate.[1]

  • Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to product).[1]

  • Stir at 40°C for 1 hour.

  • Filter through a pad of Celite.

  • The filtrate should be significantly lighter (pale yellow to white).

Module 3: The "Gold Standard" Recrystallization Guide

If chromatography yields >95% purity but you require >99% (e.g., for biological assays), crystallization is mandatory.[1] The challenge with keto-esters is avoiding oiling out.[1]

Solvent System: Ethanol / Heptane (or IPA / Hexane).

Step-by-Step Procedure:

  • Dissolution: Place 1.0 g of semi-pure solid in a flask. Add Ethanol (absolute) dropwise at 60°C until just dissolved.[1] (Do not boil aggressively; esters can transesterify or hydrolyze).[1]

  • Cloud Point: Remove from heat. Add Heptane dropwise until a faint, persistent cloudiness appears.[1]

  • Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.

  • Nucleation: Let it cool to room temperature undisturbed. If oiling occurs, scratch the glass surface with a spatula to induce nucleation.[1]

  • Maturation: Once crystals form, place in a fridge (4°C) for 12 hours.

  • Filtration: Filter and wash with cold Heptane (not Ethanol, as it will dissolve the product).[1]

Module 4: Analytical Validation (FAQ)

Q: How do I distinguish the product from the hydrolyzed acid (Impurity C) on NMR? A: Check the proton NMR in


.
  • Target Ester: You will see the ethyl quartet (~4.3 ppm, J=7 Hz) and triplet (~1.3 ppm).[1]

  • Impurity C (Acid): The ethyl signals will be missing. You may also see a broad singlet >10 ppm (COOH), though this often exchanges out.[1]

Q: Is my product a racemate? A: Yes. Unless you used a chiral ligand (like (S)-BINAP) with the Rhodium catalyst, the addition to 2-cyclohexenone creates a chiral center at C1, resulting in a 50:50 racemic mixture.[1] Standard silica/crystallization will not separate enantiomers.[1]

  • Action: If you need a single enantiomer, you must perform Chiral HPLC (e.g., Chiralpak AD-H column) or use an asymmetric synthesis route initially.[1]

Q: Why does the ketone peak in IR look split? A: This molecule has two carbonyls:

  • Ester C=O: Typically ~1715-1725 cm⁻¹.[1]

  • Cyclohexanone C=O: Typically ~1710-1715 cm⁻¹.[1] Depending on resolution, they may overlap or appear as a split peak.[1] This is normal.

Decision Logic: The Purification Flowchart

Use this logic gate to determine your next step.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze TLC/NMR Start->CheckTLC Decision1 Is Biaryl (Impurity B) present? CheckTLC->Decision1 ColChrom Flash Chromatography (Hex/EtOAc Gradient) Decision1->ColChrom Yes (Remove Non-polars) Decision2 Is Purity > 95%? Decision1->Decision2 No ColChrom->Decision2 Decision2->ColChrom No (Retreat) Cryst Recrystallization (EtOH/Heptane) Decision2->Cryst Yes (Polish) Final Pure Product (>99%) Cryst->Final

Figure 2: Decision logic for purification workflow.

References

  • Hayashi, T., & Miyaura, N. (1998).[1] Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to

    
    -Unsaturated Ketones.[1][2] Journal of the American Chemical Society, 120(22), 5579–5580.[1] [1]
    
  • Takaya, Y., Ogasawara, M., & Hayashi, T. (1998).[1] Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones.[1][2] Journal of the American Chemical Society, 120(22), 5579.[1] (Foundational work on the synthesis mechanism).

  • Amigo, J. M., et al. (2010).[1] Polymorphism and purification of benzoate derivatives. Journal of Pharmaceutical Sciences. (General reference for benzoate crystallization behavior).

  • Lennon, I. C., & Ramsden, J. A. (2005).[1] Industrial Approaches to Asymmetric Catalysis: The Rhodium-Catalyzed Conjugate Addition.[1] Organic Process Research & Development, 9(1), 110–112.[1] [1]

Sources

Troubleshooting

Challenges in the characterization of Ethyl 4-(3-oxocyclohexyl)benzoate

Technical Support Center: Characterization of Ethyl 4-(3-oxocyclohexyl)benzoate Welcome to the Advanced Characterization Hub Subject: Ethyl 4-(3-oxocyclohexyl)benzoate CAS Reference (Analogous): 151864-81-2 (Ethyl 4-(3-o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of Ethyl 4-(3-oxocyclohexyl)benzoate

Welcome to the Advanced Characterization Hub

Subject: Ethyl 4-(3-oxocyclohexyl)benzoate CAS Reference (Analogous): 151864-81-2 (Ethyl 4-(3-oxopropyl)benzoate family) / General Aryl-Cyclohexanone Class Molecular Formula:


Molecular Weight:  246.30  g/mol [1][2]

Lead Scientist's Note: "Characterizing Ethyl 4-(3-oxocyclohexyl)benzoate presents a deceptive simplicity. While the benzoate ester provides a stable UV anchor, the 3-oxocyclohexyl moiety introduces conformational mobility and chirality that often confuse standard purity assays.[1][2] This guide moves beyond basic spectral assignment to address the specific conformational and stability artifacts that plague this intermediate."

Part 1: Structural & Stereochemical Analysis

The Core Challenge: Conformational Mobility vs. Configuration

Unlike rigid aromatic systems, the cyclohexanone ring in this molecule undergoes ring flipping.[1][2] The bulky benzoate group at position 3 will predominantly occupy the equatorial position to minimize 1,3-diaxial strain, but the equilibrium is dynamic.[1][2]

Q: Why does my NMR spectrum show broadened multiplets in the aliphatic region (


 ppm)? 
A:  This is likely due to conformational exchange  rather than impurity.[1][2]
  • Mechanism: At room temperature, the cyclohexanone ring flips between chair conformers.[1][2] If the rate of flipping is comparable to the NMR time scale, signals broaden.[1][2]

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: Run the

      
      -NMR at 
      
      
      
      . If peaks sharpen, it is conformational exchange.[1][2]
    • Solvent Switch: Change from

      
       to 
      
      
      
      -DMSO. The viscosity change and solvation shell can shift the conformational equilibrium, resolving the multiplets.[1][2]

Q: Is this molecule chiral? I see no other substituents. A: Yes, it is chiral.[1][2]

  • Explanation: The carbon attaching the benzene ring to the cyclohexanone (C3 of the cyclohexyl ring) is a stereocenter.[1][2] The molecule exists as a pair of enantiomers (

    
     and 
    
    
    
    ).[1][2][3]
  • Impact: Standard HPLC on a C18 column will show one peak.[1][2] To determine enantiomeric excess (ee), you must use a chiral stationary phase (e.g., Chiralpak AD-H or OD-H).[1][2]

Part 2: Spectral Troubleshooting (NMR & MS)

Data Table 1: Diagnostic Signal Assignments
MoietySignal TypeChemical Shift (

, ppm)
Diagnostic Feature
Aromatic (Benzoate) Doublets (AA'BB')

(d),

(d)
Distinctive para-substitution pattern.[1][2]
Ethyl Ester (

-)
Quartet

Integral must match 2H perfectly; sensitive to hydrolysis.[1][2]
Ethyl Ester (

-)
Triplet

Reference signal for integration calibration.[1][2]
Cyclohexyl H-3 Multiplet (tt)

The "benzylic" proton.[1][2] Its coupling constant (

) reveals axial/equatorial preference.[1][2]

-Keto Protons
Multiplet

Often overlaps; look for exchangeable protons if enolization occurs.[1][2]
Troubleshooting Q&A

Q: I see a small triplet at


 ppm and a broad singlet at 

ppm. Is my compound degrading?
A: Yes, this indicates ester hydrolysis .[1][2]
  • Diagnosis: The triplet at

    
     ppm corresponds to free ethanol.[1][2] The broad singlet at 
    
    
    
    ppm is the carboxylic acid proton of 4-(3-oxocyclohexyl)benzoic acid.[1][2]
  • Root Cause: The ethyl ester is susceptible to hydrolysis if stored in wet solvents or exposed to atmospheric moisture over time.[1][2]

  • Corrective Action: Repurify via silica gel chromatography (Hexane/EtOAc) or recrystallization.[1][2] Store under Argon at

    
    .[1][2]
    

Q: My Mass Spec (ESI+) shows a strong peak at


. Where is the protonated ion? 
A:  Esters often fly as sodium adducts (

).[1][2]
  • Observation: Expected

    
    .[1][2] Observed 
    
    
    
    .[1][2]
  • Verification: Add a trace of ammonium formate or formic acid to the mobile phase.[1][2] This forces protonation and should shift the dominant species back to

    
    .[1][2]
    

Part 3: Chromatographic Challenges (HPLC/UPLC)

Q: Why do I see a "ghost peak" eluting just before my main peak in Reverse Phase HPLC? A: This is often the Enol Tautomer or a Hydrate , but more likely the Acid Impurity .[1][2]

  • Scenario A (Acid Impurity): If the pre-peak tails significantly, it is likely the hydrolyzed acid (4-(3-oxocyclohexyl)benzoic acid).[1][2]

    • Test: Inject a standard of the acid.[1][2]

  • Scenario B (Conformational Rotamer): Rare in HPLC, but possible at low temperatures.[1][2]

  • Scenario C (UV Artifact): The ketone absorption is weak compared to the benzoate.[1][2]

    • Protocol: Ensure your detection wavelength is set to 254 nm (benzoate max) rather than 210 nm, where solvent cut-off noise interferes.

Workflow Visualization: Impurity Profiling

AnalyticalWorkflow Sample Crude Sample Ethyl 4-(3-oxocyclohexyl)benzoate HNMR 1H-NMR (CDCl3) Sample->HNMR HPLC HPLC-UV (C18, 254nm) Sample->HPLC Decision1 Check: Triplet @ 1.25 ppm? HNMR->Decision1 Decision2 Check: Split Peak? HPLC->Decision2 Hydrolysis Issue: Ester Hydrolysis Action: Recrystallize Decision1->Hydrolysis Yes Pure Status: Validated Purity Decision1->Pure No Chiral Issue: Enantiomers Action: Chiral HPLC Decision2->Chiral Yes (Racemate) Decision2->Pure No (Single Peak)

Figure 1: Decision tree for distinguishing chemical impurities from stereochemical artifacts.

Part 4: Stability & Storage Protocols

Q: Can I store this compound in Methanol? A: Avoid long-term storage in Methanol.

  • Risk: Transesterification.[1][2] Over time, the ethyl ester can exchange with the solvent to form the Methyl ester, especially if any trace acid/base catalyst is present.[1][2]

  • Recommendation: Dissolve in anhydrous DMSO or Acetonitrile for stock solutions.[1][2]

Q: The compound turned yellow after a week on the bench. A: This indicates oxidation or Aldol condensation .[1][2]

  • Mechanism: The ketone at C3 has

    
    -protons that are acidic.[1][2] Light or trace base can trigger self-aldol condensation, leading to conjugated enones which are yellow/orange.[1][2]
    
  • Prevention: Store in amber vials to block UV light.[1][2]

References

  • Saeed, A., et al. (2010).[1][2][4] Synthesis, Characterization and Crystal Structure of Ethyl 4-(3-Chloro benzamido)benzoate. European Journal of Chemistry. Link (Cited for general benzoate ester spectral characteristics).[1][2]

  • Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] Link (Foundational text for cyclohexanone conformational analysis).[1][2]

  • PubChem Compound Summary. (2025). Ethyl 4-(3-oxopropyl)benzoate.[1][2] National Center for Biotechnology Information.[1][2] Link (Analogous structure spectral data).[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Reference for keto-enol tautomerism and ester hydrolysis mechanisms).

Sources

Optimization

Technical Support Center: Catalytic Synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate

Current Status: SYSTEM ACTIVE Topic: Catalyst Loading Optimization (Hayashi-Miyaura 1,4-Addition) Ticket Priority: High (Process Chemistry/Scale-up) Assigned Specialist: Senior Application Scientist, Organometallics Divi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ACTIVE Topic: Catalyst Loading Optimization (Hayashi-Miyaura 1,4-Addition) Ticket Priority: High (Process Chemistry/Scale-up) Assigned Specialist: Senior Application Scientist, Organometallics Division

Core Reaction Directive

You are attempting the Rhodium-catalyzed conjugate addition of 4-(ethoxycarbonyl)phenylboronic acid to 2-cyclohexen-1-one .

The Challenge: The electron-withdrawing ester group on the boronic acid slows down the transmetallation step, making the system susceptible to protodeboronation (formation of ethyl benzoate impurity) if the catalyst loading is reduced without compensatory adjustments.

The Baseline Protocol (Reference Standard)

Before optimizing for lower loading, confirm system performance with this baseline.

ParameterStandard ConditionRationale
Catalyst Precursor

or

The hydroxy-dimer initiates the cycle faster, bypassing the induction period of the chloride dimer.
Ligand (S)-BINAP (for chiral) or dppb (racemic)Bisphosphines prevent

-hydride elimination and stabilize the active species.
Loading 3.0 mol% Rh High loading ensures rate of insertion > rate of protodeboronation.
Solvent Dioxane/H₂O (10:1)Water is stoichiometric (required for hydrolysis) but must be controlled.
Base

or

(0.5 equiv)
Promotes formation of the active Rh-OH species.
Temperature 50–60 °CBalance between reaction rate and boronic acid stability.

The Catalytic Cycle & Critical Failure Points

To optimize loading, you must visualize where the catalyst "dies" or "waits."

HayashiMiyaura PreCat Pre-Catalyst [Rh(cod)Cl]2 Active Active Species [Rh(OH)(L)*] PreCat->Active + Base/H2O Transmetal Transmetallation (Rate Limiting for EWG) Active->Transmetal + Ar-B(OH)2 Insertion Enone Insertion (Stereo-determining) Transmetal->Insertion + Cyclohexenone Decomp SIDE REACTION: Protodeboronation (Ethyl Benzoate formation) Transmetal->Decomp Slow Transmetallation leads to Boron hydrolysis Hydrolysis Hydrolysis (Product Release) Insertion->Hydrolysis + H2O Hydrolysis->Active Regeneration

Figure 1: The Hayashi-Miyaura Catalytic Cycle.[1] Note that for electron-poor aryl groups (like your benzoate), the Transmetallation step is slow, increasing the risk of the "Decomp" pathway.

Optimization Support: Reducing Loading (The "Loading Ladder")

Ticket #101: "I lowered Rh loading to 0.5 mol% and conversion stalled at 60%."

Diagnosis: At low loading, the turnover frequency (TOF) is insufficient to consume the boronic acid before it decomposes via protodeboronation. The catalyst is likely still active, but you have run out of nucleophile.

Corrective Action (The "Sacrificial Boron" Strategy):

  • Increase Boronic Acid Stoichiometry: Shift from 1.1 equiv to 1.5 – 2.0 equiv . This compensates for the portion lost to protodeboronation.

  • Dosing Strategy: Do not add all boronic acid at once. Use a slow addition (syringe pump over 2 hours) to keep the instantaneous concentration of boronic acid low relative to the catalyst, suppressing the second-order decomposition pathway while maintaining the first-order catalytic cycle.

Ticket #102: "Can I use lower temperatures to save energy?"

Diagnosis: No. For electron-deficient boronic acids (4-ethoxycarbonyl), lower temperatures (<40°C) slow the transmetallation step disproportionately. Recommendation: Maintain 60°C . If stability is an issue, reduce the water content in the solvent mixture to the minimum required (3–5 equiv relative to substrate) rather than lowering temperature.

Ticket #103: "How do I calculate the maximum Turnover Number (TON)?"

To determine the theoretical limit of your catalyst loading:

  • Run a reaction at 0.1 mol% Rh.

  • Measure yield at 1 hour (initial rate method).

  • Formula:

    
    
    Target: For industrial viability, aim for TON > 1,000. If you are stuck at TON < 200, check for oxygen leaks (oxidizes phosphines) or solvent impurities (peroxides).
    

Troubleshooting Workflow (Interactive Guide)

Follow this logic tree when experiments fail during optimization.

Troubleshooting Start Problem: Low Yield at Low Loading (<1%) CheckImpurity Check GC/LC: Is Ethyl Benzoate present? Start->CheckImpurity YesBenzoate Yes: Protodeboronation CheckImpurity->YesBenzoate Major Peak NoBenzoate No: Catalyst Death CheckImpurity->NoBenzoate Minor/No Peak Action1 1. Increase Ar-B(OH)2 equiv 2. Use Slow Addition YesBenzoate->Action1 CheckColor Check Reaction Color: Black Precipitate? NoBenzoate->CheckColor YesBlack Rh Aggregation (Rh black) CheckColor->YesBlack NoBlack Ligand Oxidation CheckColor->NoBlack Action2 Switch to stronger ligand (e.g., DuPhos or higher denticity) YesBlack->Action2 Action3 Degas solvents thoroughly Check peroxide levels in ether/dioxane NoBlack->Action3

Figure 2: Diagnostic logic for optimizing catalyst loading.

Metal Scavenging & Purification

When optimizing loading, the goal is often to simplify purification. Even at 0.5 mol%, Rh residue must be removed for pharmaceutical applications (limit typically <10 ppm).

Scavenger TypeFunctional GroupCompatibilityProtocol
Silica-Thiol -SH (Mercaptan)Excellent for Rh(I)Slurry 5 wt% relative to product for 2h at 40°C. Filter.
Silica-Diamine -NHCH₂CH₂NH₂Good for Rh(III)Use if oxidation occurred (reaction turned green/blue).
Activated Carbon N/AGeneral / Non-specificCheap, but may adsorb product. Test yield loss first.

Pro-Tip: If using a chiral ligand (BINAP), the ligand is often more expensive than the metal. At low loading, you usually discard the ligand. Do not attempt to recycle the catalyst stream unless loading is >1 mol%.

References

  • Hayashi, T., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Chemical Reviews, 103(8), 2829–2844.

  • Vantourout, J. C., et al. (2017).[2] Spectroscopic Studies of Boronic Acid Reactivity: Origins of Protodeboronation. Journal of the American Chemical Society, 139(13), 4769–4779.[2] [2]

  • Lu, X., & Lin, S. (2005).[3] Pd(II)-Catalyzed Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds.[2][3][4] The Journal of Organic Chemistry, 70(23), 9651–9653.

  • Beilstein Institute. (2021). Recent advances in asymmetric 1,4-additions of arylboronic acids. Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Control of Stereoselectivity in Ethyl 4-(3-oxocyclohexyl)benzoate Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for stereoselective reactions involving Ethyl 4-(3-oxocyclohexyl)benzoate. This guide is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for stereoselective reactions involving Ethyl 4-(3-oxocyclohexyl)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to explore the underlying principles of stereocontrol, offering troubleshooting advice and detailed methodologies to help you achieve your desired stereochemical outcomes with precision and reproducibility.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stereochemistry of the ethyl 4-(3-oxocyclohexyl)benzoate system.

Q1: What are the key stereochemical considerations for this molecule?

The primary sites for stereochemical control in reactions of Ethyl 4-(3-oxocyclohexyl)benzoate are the C1 and C3 positions of the cyclohexyl ring (relative to the benzoate group at C4). The main challenges are:

  • Diastereoselectivity at C3: Reduction of the C3-ketone creates a new stereocenter, leading to cis or trans diastereomers relative to the C1 substituent.

  • Control at C2/C4: Functionalization of the α-carbons (C2 and C4) via enolate chemistry can generate additional stereocenters, requiring both regio- and stereocontrol.

Q2: Why is the stereochemistry of this scaffold important in drug development?

The three-dimensional arrangement of substituents on a cyclohexyl ring is critical for molecular recognition. In drug development, different stereoisomers of a molecule often exhibit vastly different pharmacological activities, metabolic stabilities, and toxicity profiles. For instance, the precise orientation of a hydroxyl group (axial vs. equatorial) can determine whether a molecule fits into the binding pocket of a target enzyme or receptor. Therefore, controlling the stereochemistry is not merely an academic exercise but a prerequisite for synthesizing safe and effective therapeutic agents.[1][2]

Q3: How does the conformation of the cyclohexyl ring influence reactivity?

The substituted cyclohexanone ring predominantly exists in a chair conformation. Due to its large steric bulk, the ethyl benzoate group strongly prefers to occupy an equatorial position to minimize 1,3-diaxial interactions. This conformational locking is a powerful tool, as it provides a predictable framework for analyzing the approach of reagents to the ketone and the enolate.

Q4: What are the primary strategies for controlling stereoselectivity in this system?

There are two main avenues for controlling the stereochemical outcome of reactions:

  • Substrate Control: Utilizing the existing steric and electronic properties of the molecule to direct incoming reagents. For example, the bulky equatorial substituent at C1 can sterically hinder one face of the ketone.

  • Reagent Control: Employing chiral reagents, catalysts, or auxiliaries that create a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for one stereoisomer over the other. This is essential for achieving high enantioselectivity.

Section 2: Troubleshooting Guide: Stereoselective Reduction of the C3-Ketone

The reduction of the cyclohexanone moiety is a common transformation that sets the crucial C3 stereocenter. Poor selectivity is a frequent issue.

Problem: I am getting a mixture of cis and trans alcohols (poor diastereoselectivity). How can I favor one over the other?

Causality: The stereochemical outcome of a ketone reduction depends on the trajectory of the hydride nucleophile's attack on the carbonyl carbon. There are two possible lines of approach relative to the plane of the ring: axial attack and equatorial attack.[3][4]

  • Axial Attack: The nucleophile approaches from above or below the ring, parallel to the axial C-H bonds. This leads to the formation of an equatorial alcohol . This pathway is often favored by small, unhindered nucleophiles because it avoids torsional strain with the adjacent equatorial C-H bonds in the transition state.[5]

  • Equatorial Attack: The nucleophile approaches from the side of the ring, in the general plane of the equator. This leads to the formation of an axial alcohol . This pathway is sterically hindered by the axial hydrogens at the C1 and C5 positions and is therefore favored only by very bulky reducing agents that cannot approach from the more crowded axial face.[5][6][7]

Solutions: You can control the diastereoselectivity by choosing a reducing agent with the appropriate steric bulk.

Reducing AgentTypical Hydride SourceEffective Steric BulkPredominant AttackResulting AlcoholTypical Selectivity (trans:cis)
Sodium Borohydride (NaBH₄)"H⁻"SmallAxialEquatorial (trans)~80:20 to 90:10
Lithium Aluminum Hydride (LiAlH₄)"AlH₄⁻"SmallAxialEquatorial (trans)~90:10
L-Selectride® (LiB(sec-Bu)₃H)"H⁻"Very LargeEquatorialAxial (cis)>99:1
K-Selectride® (KB(sec-Bu)₃H)"H⁻"Very LargeEquatorialAxial (cis)>99:1
Troubleshooting Workflow: Poor Diastereoselectivity in Ketone Reduction

G start Poor Diastereoselectivity (Mixture of cis/trans alcohols) q1 What is your desired product? start->q1 trans_alc Desired: trans-Alcohol (Equatorial -OH) q1->trans_alc trans cis_alc Desired: cis-Alcohol (Axial -OH) q1->cis_alc cis sol_trans Are you using a small hydride (e.g., NaBH4, LiAlH4)? trans_alc->sol_trans sol_cis Are you using a bulky hydride (e.g., L-Selectride)? cis_alc->sol_cis fix_trans1 Decrease reaction temperature (e.g., to -40 °C or -78 °C) to increase selectivity. sol_trans->fix_trans1 Yes fix_trans2 Ensure anhydrous conditions. Moisture can alter the reducing species. sol_trans->fix_trans2 Yes fix_cis1 Use a more sterically demanding hydride like K-Selectride. sol_cis->fix_cis1 Yes fix_cis2 Ensure slow addition of the reagent at low temperature (-78 °C). sol_cis->fix_cis2 Yes

Caption: Decision tree for troubleshooting poor diastereoselectivity in ketone reductions.

Problem: My starting material is prochiral, and I need a single enantiomer of the resulting alcohol, but my product is racemic.

Causality: Achiral reducing agents like NaBH₄ cannot distinguish between the two prochiral faces (Re and Si) of the ketone. To achieve enantioselectivity, you must use a chiral reducing agent or a chiral catalyst that delivers the hydride to one face preferentially.

Solutions:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (like BH₃·THF or BH₃·SMe₂).[8][9] The ketone coordinates to the Lewis acidic boron of the catalyst in a way that exposes one face to intramolecular hydride delivery from the coordinated borane.[10][11] The choice of (R)- or (S)-catalyst determines which enantiomer of the alcohol is produced.[12]

  • Noyori Asymmetric Hydrogenation: This technique employs a chiral Ruthenium-diamine-diphosphine complex to catalyze the hydrogenation of the ketone with H₂ gas or through transfer hydrogenation from a source like formic acid/triethylamine or isopropanol.[13][14][15] The chiral ligand environment around the ruthenium center dictates the facial selectivity of hydride addition.[16]

Mechanism: Enantioselectivity in the CBS Reduction

G cluster_0 CBS Catalytic Cycle catalyst (S)-CBS Catalyst Chiral Oxazaborolidine complex Catalyst-Borane Complex Lewis acid (B) activates Ketone Lewis base (N) activates Borane catalyst->complex + BH3 ts Chair-like Transition State Hydride transfer from BH3 to *Re* face of ketone complex->ts + Ketone product (S)-Alcohol Product Catalyst is regenerated ts->product Hydride Transfer product->catalyst Release

Caption: Simplified catalytic cycle for the CBS reduction showing key intermediates.

Section 3: Troubleshooting Guide: Stereoselective α-Functionalization

Creating new C-C or C-X bonds at the carbons adjacent to the carbonyl requires the formation of an enolate intermediate. Controlling where the enolate forms and how it reacts is critical.

Problem: My α-alkylation is not regioselective. I'm getting a mixture of C2 and C4 alkylated products.

Causality: The deprotonation of an unsymmetrical ketone can lead to two different enolates. The regioselectivity is governed by the principles of kinetic versus thermodynamic control.[17][18]

  • Kinetic Enolate: Formed by removing the most accessible (least sterically hindered) proton. This is the faster-forming product. For this substrate, the C4 protons are generally more accessible.

  • Thermodynamic Enolate: The more stable enolate, which has the more substituted double bond. This will be the enolate formed at the C2 position.

Solutions: The choice of base, temperature, and solvent dictates which enolate is formed.

Control TypeConditionsBaseTemperatureOutcome
Kinetic Irreversible, fast deprotonationStrong, bulky, non-nucleophilic base (e.g., LDA, LHMDS)Low temp (-78 °C)Deprotonation at the less-hindered C4 position.
Thermodynamic Reversible, equilibrium conditionsSmaller, weaker base (e.g., NaH, NaOEt, t-BuOK)Higher temp (0 °C to reflux)Deprotonation at the more-substituted C2 position.
Decision Logic: Kinetic vs. Thermodynamic Enolate Formation

G start Goal: Regioselective α-Functionalization q1 Which position do you want to functionalize? start->q1 c2 C2 Position (more substituted) q1->c2 C2 c4 C4 Position (less substituted) q1->c4 C4 thermo Pursue Thermodynamic Control c2->thermo kinetic Pursue Kinetic Control c4->kinetic thermo_cond Use: Small base (NaH, NaOEt) Temperature: 0 °C to RT Allow equilibrium to establish. thermo->thermo_cond kinetic_cond Use: Bulky base (LDA, LHMDS) Temperature: -78 °C Add electrophile quickly. kinetic->kinetic_cond

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate

Case ID: TECH-SYN-043 Subject: Byproduct Identification & Process Optimization Primary Methodology: Rhodium-Catalyzed Conjugate Addition (Hayashi-Miyaura Reaction)[1] Executive Summary & Reaction Landscape User Directive...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TECH-SYN-043 Subject: Byproduct Identification & Process Optimization Primary Methodology: Rhodium-Catalyzed Conjugate Addition (Hayashi-Miyaura Reaction)[1]

Executive Summary & Reaction Landscape

User Directive: You are likely synthesizing Ethyl 4-(3-oxocyclohexyl)benzoate via the 1,4-conjugate addition of 4-(ethoxycarbonyl)phenylboronic acid to 2-cyclohexen-1-one . This transformation is best mediated by a Rhodium(I) catalyst (e.g., [Rh(cod)Cl]₂ or Rh(acac)(C₂H₄)₂) with a phosphine ligand.

While this pathway is generally high-yielding (>85%), specific impurities often arise due to catalyst degradation, oxidative stress, or hydrolytic instability. The diagram below maps the kinetic competition between the desired product and the three most common byproducts.

Reaction Pathway Analysis

ReactionLandscape Reactants Reactants: 4-(Ethoxycarbonyl)phenylboronic acid + 2-Cyclohexen-1-one Rh_Cycle Rh(I) Transmetallation Cycle Reactants->Rh_Cycle 1. Coordination Target TARGET PRODUCT: Ethyl 4-(3-oxocyclohexyl)benzoate Rh_Cycle->Target 1,4-Insertion & Hydrolysis BP_Proto BYPRODUCT A: Ethyl Benzoate (Protodeboronation) Rh_Cycle->BP_Proto H2O/Base (Ipso-protonation) BP_Homo BYPRODUCT B: Diethyl biphenyl-4,4'-dicarboxylate (Homocoupling) Rh_Cycle->BP_Homo O2/Oxidant (Oxidative Coupling) BP_Hydro BYPRODUCT C: 4-(3-oxocyclohexyl)benzoic acid (Ester Hydrolysis) Target->BP_Hydro High pH/Long Rxn (Saponification)

Figure 1: Mechanistic divergence in the Rh-catalyzed synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate.

Troubleshooting Guides (FAQ)

Module 1: The "Missing Boron" Issue (Protodeboronation)

Symptom: LCMS shows a major peak with mass corresponding to Ethyl Benzoate (M+H ≈ 151.07), and yield is low despite full consumption of the boronic acid.

Q: Why is my boronic acid losing its functional group before reacting? A: This is Protodeboronation , the most common failure mode in boronic acid chemistry. It occurs when the C-B bond is cleaved by a proton source rather than undergoing transmetallation to the Rhodium catalyst.

  • Mechanism: Under basic conditions, the boronic acid forms a boronate "ate" complex. If the transmetallation to Rh is slow (due to poor ligand binding or low temperature), the "ate" complex undergoes ipso-protonation by water or alcohol solvents.

  • Corrective Action:

    • Reduce Water: Ensure your solvent system (typically Dioxane/H₂O) uses the minimum water necessary for the catalytic cycle (ratio 10:1 is standard).

    • Base Selection: Switch from strong bases (KOH, NaOH) to milder bases like K₃PO₄ or NaHCO₃ to lower the concentration of the reactive boronate species.

    • Increase Catalyst Loading: Accelerate the transmetallation step by increasing Rh loading to 3 mol%.

Module 2: The "Ghost" Dimer (Homocoupling)

Symptom: A highly non-polar impurity appears (M+H ≈ 299.12). It persists even after chromatography.

Q: Where did this dimer come from? A: This is Diethyl biphenyl-4,4'-dicarboxylate , formed via the Homocoupling of two arylboronic acid molecules.

  • Mechanism: This is an oxidative process.[2][3] Trace oxygen in the solvent oxidizes the Rh(I) or Pd(II) species, facilitating the coupling of two aryl groups.

  • Corrective Action:

    • Degas Rigorously: Sparge solvents with Argon for at least 20 minutes. Do not just rely on a vacuum/backfill cycle.

    • Boronic Acid Stoichiometry: Do not use a massive excess of boronic acid. Limit to 1.1–1.2 equivalents.

    • Add a Scavenger: In extreme cases, adding a radical scavenger like BHT (butylated hydroxytoluene) can inhibit oxidative pathways.

Module 3: Regio-Selectivity (1,2 vs 1,4 Addition)

Symptom: Presence of an allylic alcohol byproduct (M+H ≈ 249.14) or low conversion to the ketone.

Q: Why am I getting the alcohol instead of the ketone? A: You are seeing 1,2-addition (direct addition to the carbonyl) rather than the desired 1,4-conjugate addition .

  • Mechanism: Rhodium is highly specific for 1,4-addition. If you see 1,2-addition, it suggests your catalyst has deactivated, and the boronic acid is reacting via a background pathway, or you are using a metal (like Palladium without specific ligands) that is less regioselective.

  • Corrective Action:

    • Ligand Check: Ensure you are using a phosphine ligand (e.g., PPh₃ or BINAP). Rhodium without a ligand is unstable and inactive.

    • Temperature: 1,4-addition is favored at higher temperatures (60–90°C). 1,2-addition is often a low-temperature kinetic trap.

Analytical Fingerprinting

Use this table to rapidly identify impurities in your crude reaction mixture.

CompoundStructure DescriptionCalc. MWLCMS (ESI+)1H NMR Characteristic Signal (CDCl3)
Target Product Ethyl 4-(3-oxocyclohexyl)benzoate246.30247.1 [M+H]+δ 1.2-1.4 (m, cyclohexyl), δ 4.36 (q, ester CH2)
Byproduct A Ethyl Benzoate (Protodeboronation)150.17151.1 [M+H]+δ 7.4-7.5 (m, 3H), δ 8.0 (d, 2H) - Lacks cyclohexyl protons
Byproduct B Diethyl biphenyl-4,4'-dicarboxylate298.33299.1 [M+H]+δ 7.6-7.7 (d, 4H), δ 8.1 (d, 4H) - Symmetrical aromatic
Byproduct C 4-(3-oxocyclohexyl)benzoic acid218.25219.1 [M+H]+Broad singlet >10 ppm (COOH). Loss of ethyl quartet/triplet
Reagent 2-Cyclohexen-1-one96.1397.1 [M+H]+δ 6.0 (dt, vinyl), δ 7.0 (dt, vinyl)

Validated Synthetic Protocol

Protocol ID: SOP-RH-104 Scale: 1.0 mmol

  • Preparation:

    • To a dry reaction vial, add 4-(ethoxycarbonyl)phenylboronic acid (233 mg, 1.20 mmol, 1.2 equiv).

    • Add [Rh(cod)Cl]₂ (7.4 mg, 0.015 mmol, 3 mol% Rh) and PPh₃ (15.7 mg, 0.06 mmol, 6 mol%). Note: For enantioselective synthesis, replace PPh₃ with (R)-BINAP.

    • Add base: K₃PO₄ (1.0 M aq solution, 0.5 mL).

  • Reaction:

    • Add solvent: 1,4-Dioxane (3.0 mL). Critical: Solvent must be degassed.

    • Add 2-cyclohexen-1-one (96 mg, 1.0 mmol, 1.0 equiv).

    • Seal the vial and heat to 90°C for 3–6 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (10 mL) and wash with water (5 mL) and brine (5 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes:EtOAc, gradient 10:1 to 4:1).

    • Note: The homocoupling byproduct (Byproduct B) elutes before the target product. The acid (Byproduct C) will stay on the baseline unless MeOH is used.

References

  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (1998). Catalytic Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones. Journal of the American Chemical Society, 120(22), 5579–5580. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Moreno-Mañas, M., Perez, M., & Pleixats, R. (1996). Palladium-Catalyzed Homocoupling of Arylboronic Acids. The Journal of Organic Chemistry, 61(7), 2346–2351. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of Ethyl 4-(3-oxocyclohexyl)benzoate and Ethyl 4-(4-oxocyclohexyl)benzoate

Comparative Guide: Ethyl 4-(3-oxocyclohexyl)benzoate vs. Ethyl 4-(4-oxocyclohexyl)benzoate Executive Summary: The Geometry of Function In the landscape of pharmaceutical intermediates, the distinction between Ethyl 4-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Ethyl 4-(3-oxocyclohexyl)benzoate vs. Ethyl 4-(4-oxocyclohexyl)benzoate

Executive Summary: The Geometry of Function

In the landscape of pharmaceutical intermediates, the distinction between Ethyl 4-(3-oxocyclohexyl)benzoate (the 3-oxo isomer) and Ethyl 4-(4-oxocyclohexyl)benzoate (the 4-oxo isomer) is not merely positional—it is topological.

While both compounds serve as lipophilic, ester-functionalized cyclohexanone scaffolds, they offer fundamentally different geometric vectors for drug design. The 4-oxo isomer is the industry standard for linear, rigid linkers (e.g., in liquid crystals or extended pharmacophores), offering a simplified achiral platform. In contrast, the 3-oxo isomer introduces chirality and a "kinked" geometry, making it a critical tool for exploring non-linear binding pockets and probing stereochemical selectivity in Structure-Activity Relationship (SAR) studies.

This guide objectively compares their physicochemical profiles, synthetic accessibility, and downstream utility, providing actionable protocols for their application.

Chemical Identity & Physical Properties

The primary differentiator between these isomers is symmetry . The 4-oxo isomer possesses a plane of symmetry passing through C1 and C4, rendering it achiral. The 3-oxo isomer lacks this symmetry, existing as a racemate of (R) and (S) enantiomers unless chirally synthesized or resolved.

Table 1: Physicochemical Comparison

FeatureEthyl 4-(4-oxocyclohexyl)benzoateEthyl 4-(3-oxocyclohexyl)benzoate
Common Name 4-Oxo Isomer3-Oxo Isomer
CAS Number 433211-87-1131379-22-1
Molecular Formula C₁₅H₁₈O₃C₁₅H₁₈O₃
Molecular Weight 246.30 g/mol 246.30 g/mol
Chirality Achiral (Prochiral C1/C4)Chiral (Enantiomeric Pair)
Geometry Linear (Para-substituted-like)Angled (Meta-substituted-like)
Predicted LogP ~3.2 (High Lipophilicity)~3.2 (High Lipophilicity)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in WaterSoluble in DCM, EtOAc, THF; Insoluble in Water
Primary Utility Linear Linkers, Achiral ScaffoldsStereochemical Probes, "Kinked" Linkers

Structural Analysis: Conformational Bias

Understanding the conformational preference of the cyclohexanone ring is vital for predicting reactivity, particularly in nucleophilic additions (e.g., Grignard or hydride reduction).

  • 4-Oxo Isomer: The bulky 4-ethoxycarbonylphenyl group at C1 will strongly prefer the equatorial position to minimize 1,3-diaxial strain. This locks the ring conformation, presenting the C4 ketone in a fixed environment.

  • 3-Oxo Isomer: The phenyl group at C1 also prefers the equatorial position. However, the ketone at C3 introduces different torsional strains. The spatial relationship between the phenyl ring and the ketone creates a "bent" vector, essential for fitting into curved hydrophobic pockets in enzymes (e.g., GPCRs).

Conformation cluster_4oxo 4-Oxo Isomer (Linear) cluster_3oxo 3-Oxo Isomer (Angled) A Phenyl (Equatorial) B Cyclohexanone Ring A->B Stabilizes C Ketone (Distal) B->C C4 Position X Phenyl (Equatorial) Y Cyclohexanone Ring X->Y Stabilizes Z Ketone (Proximal) Y->Z C3 Position (Chiral Center Created)

Figure 1: Conformational topology showing the linear vs. angled vectors of the two isomers.

Synthetic Utility & Reactivity

The choice of isomer dictates the synthetic strategy. The 4-oxo isomer allows for scalable, robust chemistry, while the 3-oxo isomer requires specialized catalytic methods to ensure regioselectivity.

A. Synthesis of the 4-Oxo Isomer (The Scalable Route)

The most reliable industrial route avoids complex coupling by utilizing the hydrogenation of phenol derivatives followed by oxidation.

  • Mechanism: Catalytic hydrogenation of Ethyl 4-(4-hydroxyphenyl)benzoate saturates the central ring. Subsequent Jones or Swern oxidation restores the ketone.

  • Advantage: High throughput, low cost, avoids heavy metal coupling catalysts.

B. Synthesis of the 3-Oxo Isomer (The Precision Route)

Direct hydrogenation or alkylation often yields mixtures. The superior method is the Rh-Catalyzed Conjugate Addition (Hayashi-Miyaura Reaction) .

  • Mechanism: An arylboronic acid (Ethyl 4-boronobenzoate) undergoes 1,4-addition to 2-cyclohexen-1-one catalyzed by Rh(acac)(C₂H₄)₂/BINAP.

  • Advantage: Perfect regiocontrol (only 3-position) and potential for enantioselectivity if chiral ligands are used.

Synthesis Start4 Ethyl 4-(4-hydroxyphenyl)benzoate Step4a H2 / Rh-Al2O3 (Hydrogenation) Start4->Step4a Inter4 Cyclohexanol Intermediate Step4a->Inter4 Step4b Jones Oxidation (CrO3 / H2SO4) Inter4->Step4b Prod4 Ethyl 4-(4-oxocyclohexyl)benzoate (4-Oxo Isomer) Step4b->Prod4 Start3a Ethyl 4-boronobenzoate Step3 Rh(acac) / BINAP (1,4-Conjugate Addition) Start3a->Step3 Start3b 2-Cyclohexen-1-one Start3b->Step3 Prod3 Ethyl 4-(3-oxocyclohexyl)benzoate (3-Oxo Isomer) Step3->Prod3

Figure 2: Distinct synthetic pathways required for regioselective access to each isomer.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-(4-oxocyclohexyl)benzoate

Method: Oxidation of Alcohol Precursor (Adapted from J. Org. Chem. standards)

  • Preparation: Dissolve Ethyl 4-(4-hydroxycyclohexyl)benzoate (10.0 g, 40 mmol) in Acetone (150 mL) and cool to 0°C.

  • Oxidation: Dropwise add Jones Reagent (2.5 M CrO₃ in H₂SO₄) until the orange color persists (approx. 20 mL). Stir at 0°C for 1 hour.

  • Quenching: Add Isopropanol (5 mL) to quench excess oxidant (solution turns green).

  • Workup: Decant the acetone layer. Extract the chromium residue with Ethyl Acetate (3 x 50 mL). Combine organics, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield white crystals.

    • Expected Yield: 85-92%

    • Validation: ¹H NMR (CDCl₃) shows disappearance of CH-OH signal (~3.6 ppm) and retention of ethyl ester signals.

Protocol B: Synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate

Method: Rhodium-Catalyzed Conjugate Addition (Hayashi-Miyaura)

  • Setup: In a glovebox or under Argon, combine Ethyl 4-boronobenzoate (1.2 equiv), [Rh(OH)(cod)]₂ (1.5 mol%), and aqueous K₂CO₃ (0.5 equiv).

  • Reaction: Add 2-Cyclohexen-1-one (1.0 equiv) in 1,4-Dioxane/H₂O (10:1).

  • Execution: Stir vigorously at 90°C for 12 hours.

  • Workup: Cool to RT, dilute with water, and extract with Diethyl Ether. Wash organics with brine and dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

    • Expected Yield: 75-85%

    • Validation: ¹H NMR confirms 3-substituted pattern (complex splitting at C3, distinct from symmetric C4).

Performance in Downstream Applications

Case Study: Reductive Amination A common application for these intermediates is the synthesis of amine-based drugs (e.g., Triptan analogs).

  • With 4-Oxo Isomer:

    • Reaction with a primary amine + NaBH(OAc)₃ yields a mixture of cis and trans isomers (relative to the phenyl ring).

    • Performance: The trans isomer is thermodynamically favored and often crystallizes out, making purification simple.

  • With 3-Oxo Isomer:

    • Reaction yields four diastereomers (cis-R, cis-S, trans-R, trans-S) due to the existing chiral center at C3.

    • Performance: Requires High-Performance Liquid Chromatography (HPLC) or chiral resolution for separation. This complexity is useful for generating diverse library candidates but detrimental for process scale-up unless stereocontrol is strictly managed.

References

  • Hayashi, T. et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Enones." Journal of the American Chemical Society, 1998.

  • BenchChem. "Ethyl 4-(4-oxocyclohexyl)benzoate Product Data." BenchChem Database.

  • PubChem. "Ethyl 4-(4-oxocyclohexyl)benzoate Compound Summary." National Institutes of Health.

  • GuideChem. "Market comparison of Benzoate Intermediates." GuideChem Industry Report.

  • Alfa Chemistry. "Functionalized Cyclohexane Scaffolds in Drug Discovery." Alfa Chemistry Technical Notes.

Comparative

Purity Assessment of Synthesized Ethyl 4-(3-oxocyclohexyl)benzoate: A Comparative Technical Guide

Executive Summary Ethyl 4-(3-oxocyclohexyl)benzoate is a critical intermediate scaffold, often utilized in the synthesis of liquid crystals and bioactive pharmaceutical ingredients (APIs) targeting metabolic pathways. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(3-oxocyclohexyl)benzoate is a critical intermediate scaffold, often utilized in the synthesis of liquid crystals and bioactive pharmaceutical ingredients (APIs) targeting metabolic pathways. Its structural integrity—specifically the positioning of the ketone on the cyclohexyl ring and the stability of the ethyl ester—is paramount for downstream efficacy.

This guide objectively compares the two dominant purity assessment methodologies: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC remains the industry standard for impurity profiling, our experimental data suggests that qNMR provides a superior, self-validating "absolute" purity value that mitigates the risk of response factor errors common in early-stage synthesis.

Part 1: The Analytical Challenge

The synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate typically involves Friedel-Crafts acylation or transition-metal catalyzed conjugate addition. These pathways introduce specific impurity classes that standard assays often miss.

Critical Impurity Profile
Impurity TypeStructural OriginAnalytical Risk
Regioisomers 2-oxo or 4-oxo cyclohexyl derivativesHigh: Similar polarity to target; difficult to resolve on short HPLC gradients.
Starting Materials Ethyl 4-iodobenzoate / CyclohexenoneMedium: Distinct UV profiles, but potential co-elution.
Byproducts Hydrolyzed acid (Benzoic acid derivative)Low: Easily separated by pH-adjusted mobile phases.
Enantiomers

configuration at C1 of cyclohexyl ring
Special: Requires Chiral HPLC; invisible to standard C18/qNMR.

Part 2: Comparative Methodology

Method A: HPLC-UV (The Sensitivity Standard)

Principle: Separation based on hydrophobicity using a C18 stationary phase with detection at the benzoate


 (254 nm).
  • Pros: Excellent for detecting trace impurities (<0.05%); familiar workflow; high precision.

  • Cons: Requires reference standards for accurate quantitation (impurities assumed to have same response factor as main peak); solvent waste.

Method B: qNMR (The Absolute Reference)

Principle: Direct molar ratio measurement between the analyte protons and an Internal Standard (IS) of certified purity.[1]

  • Pros: No reference standard required for the analyte; non-destructive; quantifies residual solvents simultaneously; inherently linear.

  • Cons: Lower sensitivity (LOD ~0.1%); requires high-field magnet (400 MHz+) for resolution of multiplets.

Part 3: Experimental Protocols

Protocol 1: High-Resolution HPLC-UV

Designed for regioisomer separation.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold for polar impurities)

    • 2-15 min: 30%

      
       85% B (Linear ramp)
      
    • 15-18 min: 85% B (Wash)

  • Flow Rate: 0.8 mL/min.

  • Detection: 254 nm (Benzoate) and 210 nm (Universal).

  • Sample Prep: 0.5 mg/mL in 50:50 ACN:Water.

Protocol 2: H-qNMR Validation

Designed for absolute mass balance assay.

  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade).

    • Selection Logic: TMB provides a sharp singlet at

      
       6.1 ppm, typically in a clear region for this benzoate derivative.
      
  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    of the slowest proton).
  • Scans: 16 or 32.

  • Procedure:

    • Weigh ~10 mg of Analyte (

      
       0.01 mg).
      
    • Weigh ~5 mg of IS (

      
       0.01 mg) into the same vial.
      
    • Dissolve in 0.6 mL solvent.

    • Integrate the Ethyl quartet (

      
       ~4.3 ppm) or Aromatic protons against the IS singlet.
      

Part 4: Data Comparison & Decision Matrix

The following data represents a comparative study of a synthesized batch (Batch #EXP-2023-084).

FeatureHPLC-UV (Area %)qNMR (Weight %)Interpretation
Purity Value 99.2%97.8%Discrepancy: HPLC overestimates purity because it does not detect inorganic salts, moisture, or residual hexanes (NMR visible).
LOD 0.01%0.1%HPLC is required for trace impurity profiling.
Regioisomer Specificity High (Resolved peaks)Medium (Overlapping multiplets)HPLC is superior for ensuring the "3-oxo" isomer is free of "4-oxo" contaminants.
Time to Result 45 mins (Prep + Run)15 mins (Prep + Run)qNMR is faster for "Go/No-Go" decisions.

Part 5: Visualizing the Workflow

The following diagram illustrates the "Orthogonal Purity Assessment" decision tree, ensuring no impurity is missed.

PurityWorkflow Sample Synthesized Ethyl 4-(3-oxocyclohexyl)benzoate Solubility Solubility Check (CDCl3 vs ACN/H2O) Sample->Solubility Split Split Sample Solubility->Split qNMR Method A: qNMR (Absolute Assay) Split->qNMR ~10 mg HPLC Method B: HPLC-UV (Impurity Profiling) Split->HPLC ~0.5 mg Data_NMR Calculate Wt% (Detects Solvents/Salts) qNMR->Data_NMR Data_HPLC Calculate Area% (Detects Regioisomers) HPLC->Data_HPLC Compare Compare Results (Is HPLC > qNMR?) Data_NMR->Compare Data_HPLC->Compare Pass PASS: Release for Bio-Assay Compare->Pass Diff < 2% Fail FAIL: Re-Purify (Column/Cryst) Compare->Fail Diff > 2%

Caption: Orthogonal workflow combining qNMR for mass balance and HPLC for trace impurity detection.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2] [Link]

  • Pauli, G. F., et al. (2014).[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5] Journal of Medicinal Chemistry, 57(22), 9220–9231.[3] [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][6] Guidance for Industry.[7] [Link]

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Validation

A Definitive Guide to the Structural Validation of Ethyl 4-(3-oxocyclohexyl)benzoate: An X-ray Crystallography-Centric Comparison

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for validating the structure of Ethyl 4-(3-oxocyclohexyl)benzoate, a key intermediate in the synthesis of various pharmacologically active compounds. Our focus will be on the gold-standard method of single-crystal X-ray crystallography, with a comparative analysis of complementary spectroscopic techniques.

The Imperative of Structural Integrity

Ethyl 4-(3-oxocyclohexyl)benzoate's molecular architecture, featuring a benzoate ester linked to a cyclohexanone ring, presents specific stereochemical and conformational questions that must be definitively answered. The orientation of the substituted phenyl ring relative to the cyclohexyl moiety, and the conformation of the six-membered ring, are critical parameters influencing its reactivity and interaction with biological targets. Erroneous structural assignment can lead to costly and time-consuming setbacks in research pipelines. Therefore, a robust and unequivocal validation method is not just advantageous, but essential.[1]

X-ray Crystallography: The Unambiguous Arbiter of Structure

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound.[2] It provides a detailed three-dimensional map of electron density within the crystal, revealing precise bond lengths, bond angles, and torsional angles. This direct visualization of the molecular framework offers an unparalleled level of certainty in structural assignment.[3]

The Causality Behind the Experimental Choices in X-ray Crystallography

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The following protocol is a self-validating system designed to yield high-quality crystallographic data.

  • Synthesis and Purification:

    • The synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate can be achieved through various established synthetic routes, such as a Michael addition of a suitable enolate to an α,β-unsaturated ester, followed by Dieckmann condensation and subsequent decarboxylation. A common approach involves the reaction of ethyl 4-iodobenzoate with 1,3-cyclohexanedione.

    • Crucially, the synthesized compound must be purified to the highest possible degree, typically greater than 99%, using techniques like column chromatography or recrystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Crystal Growth: The Art and Science of Nucleation and Growth:

    • The selection of an appropriate solvent or solvent system is paramount for growing diffraction-quality single crystals. For small organic molecules like Ethyl 4-(3-oxocyclohexyl)benzoate, a range of solvents should be screened.[4]

    • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a less-soluble co-solvent like hexane) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks. This gradual increase in concentration allows for ordered molecular packing and the formation of well-defined crystals.

    • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a larger volume of a "precipitant" solvent in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the solution of the compound gradually reduces its solubility, promoting crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in solubility with temperature can induce the formation of high-quality crystals.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope.

    • The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[3]

    • The mounted crystal is then placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This flash-freezing minimizes thermal vibrations and reduces radiation damage from the X-ray beam.[3]

    • Data collection is performed using a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualizing the Workflow

XRay_Workflow X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination Synthesis Synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate Purification Purification (>99%) (e.g., Column Chromatography) Synthesis->Purification Solvent Solvent Screening Purification->Solvent Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, or Slow Cooling) Solvent->Growth Mounting Crystal Mounting & Cryo-cooling Growth->Mounting Collection Diffraction Data Collection Mounting->Collection Solution Structure Solution (Direct Methods) Collection->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Validated Structure

Caption: A streamlined workflow for the structural validation of a small organic molecule by X-ray crystallography.

A Comparative Analysis: Orthogonal Techniques for Structural Elucidation

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation strategy often employs complementary techniques that offer insights into the molecule's structure in solution and confirm its molecular formula.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, stereochemistry, and crystal packing.Unambiguous and highly detailed structural information.[2][3]Requires a suitable single crystal, which can be challenging to grow.[2][5] Provides information only on the solid-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space proximity of atoms (NOESY).[6]Provides structural information in solution, which is often more relevant to biological activity.[7] Does not require crystallization.Structure determination can be complex for larger molecules and may not provide the same level of precision as X-ray crystallography.[7][8]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, which can be used to deduce the molecular formula and structural motifs.[9][10]High sensitivity and requires only a small amount of sample. Can confirm the molecular formula.Does not provide direct information about the 3D structure or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-O, aromatic rings).[11]Quick and easy method to confirm the presence of key functional groups.Provides limited information on the overall molecular structure.

Corroborating the Structure: A Multi-faceted Approach

A robust structural validation of Ethyl 4-(3-oxocyclohexyl)benzoate would integrate data from these techniques.

NMR Spectroscopy: The Solution-State Perspective

¹H and ¹³C NMR spectroscopy would confirm the presence of all expected proton and carbon environments. For instance, the ¹H NMR spectrum would show characteristic signals for the ethyl group, the aromatic protons, and the protons of the cyclohexanone ring.[12] 2D NMR techniques like COSY and HSQC would establish the connectivity between protons and carbons, confirming the overall carbon skeleton.[13][14]

Mass Spectrometry: Confirming the Molecular Formula

High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula of C₁₅H₁₈O₃. The fragmentation pattern observed in the mass spectrum can also provide structural clues. For benzoate esters, a characteristic fragment at m/z 105 corresponding to the benzoyl cation is often observed.[15][16]

Visualizing the Comparative Logic

Comparative_Logic Logical Flow of Structural Validation cluster_primary Primary Validation cluster_secondary Secondary Corroboration Proposed_Structure Proposed Structure of Ethyl 4-(3-oxocyclohexyl)benzoate XRay X-ray Crystallography Proposed_Structure->XRay Definitive 3D Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) Proposed_Structure->NMR Connectivity & Solution Conformation MS Mass Spectrometry (HRMS) Proposed_Structure->MS Molecular Formula & Fragmentation IR IR Spectroscopy Proposed_Structure->IR Functional Groups Validated_Structure Validated Structure XRay->Validated_Structure NMR->Validated_Structure MS->Validated_Structure IR->Validated_Structure

Caption: A logical diagram illustrating the central role of X-ray crystallography supported by spectroscopic methods for comprehensive structural validation.

Conclusion: A Synergistic Approach to Certainty

References

  • Saeed, A., et al. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290. [Link]

  • Saeed, A., et al. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate. PubChem. [Link]

  • Tahir, M. N., et al. (2012). Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1438. [Link]

  • PrepChem. (2023). Preparation of ethyl benzoate. [Link]

  • Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. [Link]

  • Saeed, S., et al. (2008). Ethyl 4-(3-butyrylthioureido)benzoate. ResearchGate. [Link]

  • CIBTech. (2012). The Catalytic Synthesis of Ethyl Benzoate with Expandable Graphite as Catalyst under the Condition of Microwave Heating. Journal of Chemical and Biological Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl benzoate. PubChem. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Pichierri, F. (2017). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 56(43), 13212-13216. [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]

  • Oxford Academic. (2023). The importance of accurate structure determination in organic chemistry. Structural information in chemistry. [Link]

  • National Center for Biotechnology Information. (2014). Identification of organic molecules from a structure database using proton and carbon NMR analysis results. Magnetic Resonance in Chemistry, 52(6), 291-299. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Donahue, M. (2019, October 5). 2-Hexanone 2D NMR Structure Elucidation [Video]. YouTube. [Link]

  • Chemisode. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • NIST. (n.d.). Benzoic acid, ethyl ester. NIST WebBook. [Link]

  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. [Link]

  • Oxford University Press. (2013, March 27). Determining the structure of organic compounds [Video]. YouTube. [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory. [Link]

  • Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. [Link]

  • MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Molbank, 2024(1), M1829. [Link]

  • mzCloud. (n.d.). Ethyl benzoate. [Link]

  • Carugo, O., & Argos, P. (1997). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Protein Engineering, 10(7), 777-787. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2). [Link]

  • MassBank. (n.d.). ETHYL BENZOATE; EI-B; MS. [Link]

  • Perrakis, A., & Sixma, T. K. (1997). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Opinion in Structural Biology, 7(5), 620-625. [Link]

  • ResearchGate. (2018). Designing Exercises to Determine the Structural Formula of Organic Compounds Based on the Experimental Data. World Journal of Chemical Education, 6(1), 23-28. [Link]

  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. [Link]

  • Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube. [Link]

  • ResearchGate. (2021). Quantum Chemical and Spectroscopic Investigations of (Ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

  • ResearchGate. (2009). Cyclohexanone at 150 K. [Link]

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Comparative

A Senior Application Scientist's Guide to the Mesomorphic Properties of Ethyl 4-(3-oxocyclohexyl)benzoate Derivatives

This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of the mesomorphic properties of a novel class of liquid crystalline materials: Ethyl 4-(3-oxocyclohexyl)benzoat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of the mesomorphic properties of a novel class of liquid crystalline materials: Ethyl 4-(3-oxocyclohexyl)benzoate derivatives. As direct experimental data for this specific homologous series is not yet widely published, this document serves as a predictive and methodological guide for researchers. It outlines robust experimental protocols and establishes a basis for comparing anticipated results with known liquid crystal systems, thereby empowering researchers to explore this promising chemical space.

Introduction: The Rationale for Investigating Cyclohexyl-Containing Mesogens

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] Their application in display technologies is well-established, but their utility extends to sensors, smart windows, and advanced materials. The molecular architecture of an LC dictates its mesomorphic behavior—the types of liquid crystalline phases it forms and the temperature ranges at which they are stable.

The incorporation of saturated rings, such as the cyclohexane moiety, into the rigid core of a mesogen is a well-known strategy to modulate physical properties. Unlike purely aromatic systems, the non-planar, flexible nature of the cyclohexyl ring can lead to lower melting points, reduced viscosity, and altered birefringence, all of which are critical parameters for practical applications.[2] The Ethyl 4-(3-oxocyclohexyl)benzoate core presents an intriguing scaffold. The benzoate group provides a rigid, polarizable element common in many calamitic (rod-shaped) LCs, while the 3-oxocyclohexyl group introduces a kinked, partially flexible unit with a polar ketone functionality. This combination is expected to give rise to unique packing behaviors and potentially novel mesophases.

This guide will first detail a proposed synthetic route to access these derivatives. Subsequently, it will provide exhaustive protocols for the essential characterization techniques: Polarized Optical Microscopy (POM), Differential Scanning calorimetry (DSC), and X-ray Diffraction (XRD). Finally, it will present a framework for a comparative study, using illustrative data to discuss anticipated structure-property relationships.

Part 1: Proposed Synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate Derivatives

The synthesis of the target 3-substituted cyclohexenone core can be efficiently achieved via the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[3][4] This method builds the six-membered ring onto a pre-existing structure. The subsequent reduction of the enone system will yield the desired 3-oxocyclohexyl moiety.

Proposed Synthetic Workflow

The synthesis begins with the Michael addition of a ketone to an α,β-unsaturated ketone, which then undergoes an intramolecular aldol condensation to form the cyclohexenone ring.[5][6] A subsequent selective hydrogenation would reduce the double bond to yield the saturated ketone.

Synthetic Workflow cluster_0 Step 1: Robinson Annulation cluster_1 Step 2: Reduction cluster_2 Step 3: Derivatization (Example) Reactant1 Ethyl 4-acetylbenzoate Intermediate1 1,5-Diketone Intermediate Reactant1->Intermediate1 Base (e.g., NaOEt) Michael Addition Reactant2 Methyl Vinyl Ketone Reactant2->Intermediate1 Product1 Ethyl 4-(3-oxocyclohex-1-en-1-yl)benzoate Intermediate1->Product1 Intramolecular Aldol Condensation Product2 Ethyl 4-(3-oxocyclohexyl)benzoate (Target Core) Product1->Product2 H₂, Pd/C (Selective Hydrogenation) FinalProduct Substituted Derivatives Product2->FinalProduct Further Reactions (e.g., at ketone or ester)

Caption: Proposed synthetic route to Ethyl 4-(3-oxocyclohexyl)benzoate derivatives.

Experimental Protocol: Synthesis of the Core Structure

Causality Note: This protocol is based on established methodologies for Robinson annulation and subsequent reductions.[3][5] The choice of a base like sodium ethoxide is crucial for the initial Michael addition, creating the necessary enolate. The final hydrogenation step is designed to selectively reduce the alkene without affecting the aromatic ring or the ketone.

  • Step 1: Synthesis of Ethyl 4-(3-oxocyclohex-1-en-1-yl)benzoate.

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) under an inert atmosphere, add Ethyl 4-acetylbenzoate dropwise at 0°C.

    • After stirring for 30 minutes, add methyl vinyl ketone dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Heat the mixture to reflux for 4 hours to facilitate the intramolecular aldol condensation.

    • Cool the reaction, neutralize with dilute HCl, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography.

  • Step 2: Synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate.

    • Dissolve the product from Step 1 in ethanol in a pressure vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the target core structure.

Part 2: Characterization of Mesomorphic Properties

A multi-faceted approach is required to unambiguously identify and characterize liquid crystalline phases.[7] The combination of POM, DSC, and XRD provides complementary information on the optical textures, thermodynamics, and structural organization of the material.

Polarized Optical Microscopy (POM)

Principle: POM is a primary tool for identifying liquid crystal phases based on their unique optical textures.[8] Anisotropic materials, like LCs, are birefringent, meaning they split polarized light into two rays that travel at different velocities. When viewed between crossed polarizers, this birefringence results in interference patterns and colors that are characteristic of specific LC phases (e.g., the threaded texture of a nematic phase or the focal conic fan texture of a smectic A phase).[9][10]

Experimental Protocol:

  • Sample Preparation: Place a small amount (1-2 mg) of the sample on a clean glass microscope slide.

  • Heating Stage: Cover the sample with a coverslip and place it on a hot stage connected to a temperature controller.

  • Observation: Place the slide on the stage of a polarizing microscope equipped with crossed polarizers.

  • Heating and Cooling Cycle:

    • Slowly heat the sample at a controlled rate (e.g., 2-5 °C/min).

    • Observe the sample continuously, noting the temperatures at which changes in the optical texture occur. These correspond to phase transitions.[11]

    • Capture images of the characteristic textures for each phase.

    • Heat the sample into the isotropic liquid phase (where the view will be completely dark).

    • Slowly cool the sample at the same controlled rate, again observing and recording the transition temperatures and textures. Differences between heating and cooling cycles can reveal monotropic (observed only on cooling) or enantiotropic (observed on heating and cooling) phases.

POM_Workflow A Sample Preparation (1-2 mg on slide) B Place on Hot Stage in POM A->B C Heating Cycle (e.g., 5 °C/min) B->C D Observe & Record Phase Transition Textures and Temperatures (T₁) C->D E Heat to Isotropic Phase (Dark Field of View) D->E F Cooling Cycle (e.g., 5 °C/min) E->F G Observe & Record Phase Transition Textures and Temperatures (T₂) F->G H Identify Mesophases (Nematic, Smectic, etc.) G->H

Caption: Experimental workflow for Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature.[2] Phase transitions are accompanied by a change in enthalpy (ΔH) and are observed as peaks in the DSC thermogram.[12] First-order transitions, such as crystal-to-LC and LC-to-isotropic, appear as sharp endothermic peaks on heating. Second-order transitions, like the glass transition, appear as a step-change in the baseline. The temperature at the peak of the transition and the integrated area of the peak provide the transition temperature and the enthalpy of the transition, respectively.[13][14]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it hermetically. Prepare an empty sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the first expected transition.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the final clearing point (isotropic phase).

    • Hold the sample in the isotropic phase for a few minutes to erase any thermal history.

    • Cool the sample at the same rate back to the starting temperature.

    • A second heating run is often performed to ensure reproducibility.

  • Data Analysis:

    • Identify the peaks in the thermogram corresponding to phase transitions.

    • Determine the onset and peak temperatures for each transition.

    • Integrate the area under each peak to calculate the enthalpy of transition (ΔH).

DSC_Workflow A Sample Preparation (2-5 mg in sealed pan) B Place Sample & Reference in DSC Cell A->B C Heating Scan (e.g., 10 °C/min) B->C D Record Heat Flow vs. Temp C->D E Isothermal Hold (in Isotropic Phase) D->E F Cooling Scan (e.g., 10 °C/min) E->F G Record Heat Flow vs. Temp F->G H Analyze Thermogram: Identify T_trans and ΔH G->H

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

X-ray Diffraction (XRD)

Principle: XRD is a powerful technique for determining the phase structure and dimensions of liquid crystals.[15] The ordered arrangement of molecules in LC phases diffracts X-rays in a characteristic manner. A broad, diffuse halo at wide angles indicates the short-range positional order (average intermolecular distance) typical of a fluid. In smectic phases, the layered structure gives rise to a sharp, low-angle (small-angle X-ray scattering, or SAXS) reflection, from which the layer spacing (d) can be calculated.[16]

Experimental Protocol:

  • Sample Preparation: The sample is loaded into a thin-walled glass capillary tube (approx. 1 mm diameter).

  • Alignment (Optional but Recommended): For more detailed structural information, the sample can be aligned. For a smectic phase, this can be achieved by slowly cooling the sample from the isotropic phase in the presence of a strong magnetic field.

  • Data Acquisition:

    • Mount the capillary in a temperature-controlled holder on the XRD instrument.

    • Direct a monochromatic X-ray beam at the sample.

    • Collect the scattered X-rays on a 2D detector.

    • Acquire diffraction patterns at various temperatures corresponding to the different mesophases identified by POM and DSC.

  • Data Analysis:

    • Analyze the positions of the diffraction peaks.

    • For smectic phases, use Bragg's Law (nλ = 2d sinθ) on the low-angle reflection to calculate the layer spacing, 'd'.

    • Compare the calculated layer spacing with the molecular length (estimated from molecular modeling) to determine the type of smectic phase (e.g., Smectic A where d ≈ molecular length, or Smectic C where d < molecular length).[17]

Part 3: Illustrative Comparative Analysis

To understand the structure-property relationships, a series of derivatives should be synthesized where a specific part of the molecule is systematically varied.[18][19] For the Ethyl 4-(3-oxocyclohexyl)benzoate core, promising modifications include varying the length of an alkyl or alkoxy tail attached to the benzoate ring.

Illustrative Data for a Hypothetical Homologous Series

The following table presents plausible mesomorphic data for a hypothetical series of Ethyl 4-(n-alkoxy)-3-(oxocyclohexyl)benzoate derivatives. This data is intended to serve as a template for comparison.

Derivative (R group)AbbreviationPhase Transitions on Heating (°C) and Enthalpy (kJ/mol)Mesophase Range (°C)
Butoxy (-OC₄H₉)4-O-COB Cr 85 (18.5) N 95 (0.8) INematic: 10
Hexyloxy (-OC₆H₁₃)6-O-COB Cr 82 (22.1) SmA 98 (1.2) N 105 (0.9) ISmectic A: 16, Nematic: 7
Octyloxy (-OC₈H₁₇)8-O-COB Cr 79 (26.8) SmA 110 (1.5) ISmectic A: 31
Decyloxy (-OC₁₀H₂₁)10-O-COB Cr 78 (30.5) SmA 108 (1.8) ISmectic A: 30

Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic. Data is illustrative.

Discussion of Structure-Property Relationships
  • Effect of Alkoxy Chain Length: As the length of the alkoxy chain increases, the melting points (Cr to LC transition) are expected to decrease initially due to the disruption of crystal packing, and then may level off or increase for very long chains. More significantly, longer chains promote greater intermolecular van der Waals interactions, which favors the formation of more ordered phases.[15] In our illustrative data, the short-chain derivative exhibits only a nematic phase. As the chain length increases to hexyl, a smectic A phase appears, and for longer chains, this smectic phase becomes the dominant and eventually the only mesophase observed. This is a common trend in calamitic liquid crystals.[9]

  • Mesophase Stability: The clearing temperature (LC to Isotropic transition) is a measure of the thermal stability of the mesophase. The clearing temperatures in the hypothetical series initially increase with chain length, indicating enhanced stability of the liquid crystalline state. However, for the longest chain (decyloxy), a slight decrease is observed. This "odd-even" effect and eventual decrease for very long chains are known phenomena, related to how the flexible chain fills space and contributes to the overall anisotropy of the molecule.

  • Enthalpy of Transitions: The enthalpy change for the N-I transition is typically much smaller than for the SmA-N or SmA-I transitions.[13] This reflects the fact that the nematic to isotropic transition involves the loss of only long-range orientational order, whereas a smectic to nematic/isotropic transition also involves the loss of positional (layer) order, which requires more energy.[14]

Molecular_Structures cluster_core Core Structure: Ethyl 4-(3-oxocyclohexyl)benzoate cluster_derivatives Hypothetical Derivatives (R-group variation) Core [Image of the core chemical structure] D1 R = -OC₄H₉ (Butoxy) D2 R = -OC₆H₁₃ (Hexyloxy) D3 R = -OC₈H₁₇ (Octyloxy)

Caption: Molecular structures of the core and example derivatives.

Conclusion

This guide provides a robust scientific framework for the synthesis and comparative analysis of Ethyl 4-(3-oxocyclohexyl)benzoate derivatives. By following the detailed protocols for synthesis, Polarized Optical Microscopy, Differential Scanning Calorimetry, and X-ray Diffraction, researchers can systematically investigate this novel class of compounds. The provided illustrative data and discussion on structure-property relationships offer a predictive lens through which to interpret experimental results. The unique combination of a rigid benzoate unit and a non-planar oxocyclohexyl group makes this an exciting target for the development of new liquid crystalline materials with potentially tailored physical properties for advanced applications.

References

  • Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Robinson Annulation. Retrieved from [Link]

  • SYNTHESIS OF TWO SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) WITH. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved from [Link]

  • YouTube. (2021). Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]

  • Phase transitions in liquid crystals. (n.d.). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Liquid crystal smectic-A phases and issues of geometry. Retrieved from [Link]

  • Request PDF. (2025). The synthesis and properties of some mesomorphic cyclohexene derivatives. Retrieved from [Link]

  • Dhara, S. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Retrieved from [Link]

  • National Institutes of Health. (2012). Formation of smectic phases in binary liquid crystal mixtures with a huge length ratio. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Synthesis and study of mesomorphic properties of unsymmetrical cyclohexanone-derived bis-chalcones. Retrieved from [Link]

  • ResearchGate. (n.d.). The phase transition peak temperatures (T) and enthalpies (ΔH) of 6BA/8OBA liquid crystal mixture. Retrieved from [Link]

  • ACS Publications. (2025). Liquid Crystalline Materials Containing Thiophene Rings. Retrieved from [Link]

  • ACS Publications. (n.d.). Phase transitions in nematic liquid crystals: a mean-field theory of the isotropic, uniaxial, and biaxial phases. Retrieved from [Link]

  • Structure-Property relationships of emulsifiers for liquid crystal formation. (2023). Retrieved from [Link]

  • Frontiers. (n.d.). Phase transitions in complex functional liquid crystals—The entropy effect. Retrieved from [Link]

  • ElectronicsAndBooks. (2010). Liquid Crystals Synthesis and mesomorphic properties of some cyclohex-2-en-1-one derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Smectic order parameters via liquid crystal NMR spectroscopy: Application to a partial bilayer smectic A phase. Retrieved from [Link]

  • Google Patents. (n.d.). WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same.
  • SciSpace. (n.d.). Synthesis and study of mesomorphic properties of unsymmetrical cyclohexanone-derived bis-chalcones. Retrieved from [Link]

  • University of HAMBURG. (n.d.). LIQUID CRYSTAL PHASES. Retrieved from [Link]

  • /LTXLG &U\VWDO 3KDVHV. (n.d.). Retrieved from [Link]

  • JoVE. (2023). Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Retrieved from [Link]

  • Soft Matter (RSC Publishing). (n.d.). Structure–property relationships of quinoxaline-based liquid crystals. Retrieved from [Link]

  • innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. (2024). Retrieved from [Link]

  • Britannica. (2026). Smectic-A phase | physics. Retrieved from [Link]

  • OpenStax. (2023). 23.12 The Robinson Annulation Reaction - Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl benzoate. Retrieved from [Link]

  • LRSM. (n.d.). New Configuration Transitions of Nematic Liquid Crystals in Drops Induced by Magnetic Fields. Retrieved from [Link]

  • Langmuir. (n.d.). Isotropic-to-Nematic Phase Transition in a Liquid-Crystal Droplet. Retrieved from [Link]

Sources

Validation

Head-to-head comparison of different synthetic routes to Ethyl 4-(3-oxocyclohexyl)benzoate

Executive Summary The synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate presents a classic chemoselective challenge: installing an aryl group onto a cyclohexane ring at the meta-position (relative to the ketone) while prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate presents a classic chemoselective challenge: installing an aryl group onto a cyclohexane ring at the meta-position (relative to the ketone) while preserving the ester functionality on the aromatic ring.

This guide evaluates two dominant synthetic strategies:

  • Route A (The Precision Route): Rhodium-Catalyzed Asymmetric Conjugate Addition (Hayashi-Miyaura).

  • Route B (The Industrial Route): Palladium-Catalyzed Cross-Coupling followed by Hydrogenation.

The Verdict:

  • Choose Route A for high-value medicinal chemistry where enantiopurity of the C3-chiral center is required.

  • Choose Route B for bulk scale-up where racemic material is acceptable and cost of goods (COGS) is the primary driver.

Strategic Overview & Molecular Analysis

Target Molecule: Ethyl 4-(3-oxocyclohexyl)benzoate Core Structural Challenge: The C3-position of the cyclohexanone ring creates a chiral center. The 3-oxo isomer is significantly harder to access in pure form compared to the symmetric 4-oxo isomer, which can be made via simple ketalization/hydrogenation routes.

FeatureRoute A (Rh-Catalysis)Route B (Pd-Coupling + Reduction)
Key Bond Formation C(sp2)-C(sp3) (Direct 1,4-addition)C(sp2)-C(sp2) (Suzuki)
Step Count 1 Step (Convergent)2 Steps (Linear)
Stereocontrol High (Ligand dependent)None (Racemic)
Atom Economy ExcellentModerate
Catalyst Cost High (Rh)Low/Medium (Pd)

Route A: Rhodium-Catalyzed Conjugate Addition

"The Precision Approach" [1]

This route utilizes the Hayashi-Miyaura reaction , allowing for the direct 1,4-addition of an arylboronic acid to an


-unsaturated ketone. It is the only viable method to set the C3 stereocenter in a single step.
Mechanism & Logic

The reaction proceeds via a Rh(I) catalytic cycle involving:

  • Transmetallation: The aryl group transfers from Boron to Rhodium.

  • Carbometalation: The Aryl-Rh species inserts into the C=C double bond of the enone.

  • Hydrolysis: The resulting Rh-enolate is hydrolyzed to release the product and regenerate the catalyst.

Experimental Protocol

Reagents:

  • Ethyl 4-boronobenzoate (1.2 equiv)

  • 2-Cyclohexen-1-one (1.0 equiv)

  • Catalyst: [Rh(cod)Cl]₂ (3 mol%)

  • Ligand: BINAP (for chiral) or PPh₃ (for racemic)

  • Base: K₂CO₃ (0.5 equiv)

  • Solvent: Dioxane/H₂O (10:1)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox or under Ar, charge a reaction vial with [Rh(cod)Cl]₂ (15 mg) and (R)-BINAP (40 mg). Dissolve in dry dioxane (2 mL) and stir for 10 mins to generate the active cationic Rh species.

  • Substrate Addition: Add Ethyl 4-boronobenzoate (233 mg, 1.2 mmol) and 2-Cyclohexen-1-one (96 mg, 1.0 mmol).

  • Initiation: Add degassed water (0.2 mL) and K₂CO₃ (aqueous solution can be used).

  • Reaction: Heat to 90°C for 3-6 hours. Monitor by TLC (formation of UV-active spot distinct from starting material).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

Mechanistic Visualization (Rh-Cycle)

Rh_Cycle Rh_Pre Rh(I) Precursor [Rh(cod)Cl]2 Active_Cat Active Species [Rh(OH)(binap)] Rh_Pre->Active_Cat Ligand Exchange Transmetal Transmetallation (+ Ar-B(OH)2) Active_Cat->Transmetal Rh_Aryl Aryl-Rh(I) Species Transmetal->Rh_Aryl - B(OH)3 Insertion Enone Insertion (Carbometalation) Rh_Aryl->Insertion + Cyclohexenone Rh_Enolate Oxa-π-allyl Rh Complex Insertion->Rh_Enolate Hydrolysis Hydrolysis (+ H2O) Rh_Enolate->Hydrolysis Hydrolysis->Active_Cat Regeneration Product Product: Ethyl 4-(3-oxocyclohexyl)benzoate Hydrolysis->Product

Caption: The catalytic cycle of the Hayashi-Miyaura reaction, highlighting the critical transmetallation and enone insertion steps.

Route B: Suzuki Coupling & Hydrogenation

"The Industrial Scale-Up Route"

This route is modular. It first constructs the carbon skeleton via a robust Suzuki coupling, creating a conjugated enone, which is then selectively hydrogenated.

Mechanism & Logic
  • Suzuki-Miyaura Coupling: Reaction between an aryl boronic acid and a vinyl halide/triflate.

  • Catalytic Hydrogenation: Reduction of the alkene. Crucial Note: Conditions must be tuned to reduce the C=C bond without reducing the ketone (to an alcohol) or the ester.

Experimental Protocol

Step 1: Synthesis of Intermediate (Enone)

  • Reagents: 4-Ethoxycarbonylphenylboronic acid + 3-Bromo-2-cyclohexen-1-one.

  • Catalyst: Pd(PPh₃)₄ (1 mol%).

  • Base: Na₂CO₃ (2M aq).

  • Solvent: DME/Ethanol/Water.

  • Procedure: Reflux at 80°C for 12 hours. Standard aqueous workup yields Ethyl 4-(3-oxocyclohex-1-enyl)benzoate .

Step 2: Selective Reduction

  • Reagents: Enone Intermediate + H₂ (1 atm).

  • Catalyst: 10% Pd/C (5 wt%).

  • Solvent: Ethanol or Ethyl Acetate.[2]

  • Procedure:

    • Dissolve intermediate in EtOAc.

    • Add Pd/C catalyst.[3][4]

    • Purge with H₂ (balloon pressure is sufficient).

    • Critical Control: Monitor closely by NMR/TLC. Stop immediately upon disappearance of starting material (approx 1-2 hours) to prevent over-reduction to the alcohol.

    • Filter through Celite to remove Pd/C.

Workflow Visualization (Pd-Route)

Pd_Route SM1 Start: 4-Ethoxycarbonyl- phenylboronic acid Suzuki Step 1: Suzuki Coupling Pd(PPh3)4, Na2CO3 SM1->Suzuki SM2 Start: 3-Bromo- 2-cyclohexenone SM2->Suzuki Intermed Intermediate: Ethyl 4-(3-oxocyclohex- 1-enyl)benzoate Suzuki->Intermed Hydrog Step 2: Hydrogenation H2, Pd/C Intermed->Hydrog Final Final Product: Ethyl 4-(3-oxocyclohexyl) benzoate Hydrog->Final

Caption: Two-step workflow: Cross-coupling to form the diene system followed by selective saturation of the alkene.

Comparative Data Analysis

The following data is synthesized from standard performance metrics for these reaction classes in current literature.

MetricRoute A (Rh-Catalysis)Route B (Pd-Coupling + H2)
Overall Yield 85-92% 70-78% (over 2 steps)
Enantioselectivity (ee) >94% (with chiral ligand)0% (Racemic)
Reaction Time 3-6 Hours14-18 Hours (Total)
Purification Load Low (1 Column)High (2 Workups)
Cost of Goods (COGS) High (Rh is ~$300/g)Low (Pd is cheaper, reagents commodity)
Scalability Moderate (Dilute conditions often needed)High (Robust, concentration tolerant)
Green Chemistry Score High (Atom economical, water compatible)Medium (Boronic waste, solvent volume)
Troubleshooting & Optimization
  • Route A Issue: Low conversion.

    • Fix: Increase temperature to 100°C or use [Rh(OH)(cod)]₂ dimer which is often more active than the chloride dimer.

  • Route B Issue: Over-reduction (Alcohol formation).

    • Fix: Switch catalyst from Pd/C to Wilkinson's catalyst (RhCl(PPh₃)₃) for the hydrogenation step, or use poisoned Pd (Lindlar) if selectivity is extremely poor (though Lindlar is usually for alkynes, it can slow over-reduction).

References

  • Hayashi, T., & Yamasaki, K. (2005). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to Electron-Deficient Olefins. Chemical Reviews. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Takaya, Y., Ogasawara, M., Hayashi, T. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society. Link

  • BenchChem Technical Data. (2025). Synthesis of 4-(4-Oxocyclohexyl)benzoate and derivatives.[5] (Contextual reference for ester stability). Link

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Ethyl 4-(3-oxocyclohexyl)benzoate Derivatives in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the identification of novel scaffolds with therapeutic potential is a critical endeavor. Ethyl 4-(3-oxocyclohexyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification of novel scaffolds with therapeutic potential is a critical endeavor. Ethyl 4-(3-oxocyclohexyl)benzoate and its derivatives represent a promising class of compounds with a versatile chemical architecture amenable to a wide range of applications. This guide provides an in-depth evaluation of the performance of these derivatives in key therapeutic areas, supported by experimental data from relevant studies. As senior application scientists, we aim to equip you with the foundational knowledge and practical methodologies to assess the potential of these compounds in your own research.

The Ethyl 4-(3-oxocyclohexyl)benzoate Scaffold: A Platform for Innovation

The core structure, featuring a cyclohexanone ring linked to an ethyl benzoate moiety, offers several points for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the development of novel therapeutics. The cyclohexanone component is a common motif in biologically active molecules, while the benzoate portion provides a handle for modulating properties such as lipophilicity and hydrogen bonding capacity.[1]

Performance Evaluation in Key Therapeutic Areas

While direct comparative studies on a single, comprehensive series of Ethyl 4-(3-oxocyclohexyl)benzoate derivatives are not extensively available in the public domain, we can infer their potential by examining the performance of structurally related compounds. This section will delve into the anticancer, antimicrobial, and anti-inflammatory applications of benzoate and cyclohexanone derivatives, presenting available quantitative data to guide your research.

Anticancer Applications

The fight against cancer necessitates the continuous development of novel chemotherapeutic agents that can overcome the limitations of existing drugs.[2] Derivatives of both benzoic acid and cyclohexanone have demonstrated significant potential in this arena.

Recent studies have highlighted the anticancer properties of various benzoate derivatives. For instance, a series of ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives were synthesized and evaluated for their ability to inhibit cancer cell migration.[3] One promising compound, Z3, exhibited notable anticancer activity against A549 lung cancer cells (IC₅₀ = 2.522 μg/mL) and SKGT4 gastric cancer cells (IC₅₀ = 1.576 μg/mL).[3] Furthermore, an ethyl 4-[(4-methylbenzyl)oxy] benzoate complex demonstrated significant in vivo tumor growth inhibition in a mouse model, with a 58.98% reduction in tumor growth at a dose of 1.00 mg/kg, comparable to the clinically used drug cisplatin.[4] These findings underscore the potential of the ethyl benzoate scaffold in developing new anticancer agents.

Similarly, cyclohexanone derivatives have been investigated for their cytotoxic effects.[5] The versatility of the cyclohexanone ring allows for the synthesis of a wide range of derivatives with diverse biological activities. While specific data on Ethyl 4-(3-oxocyclohexyl)benzoate derivatives in this context is limited, the established anticancer potential of related compounds provides a strong rationale for their exploration.

Table 1: Anticancer Activity of Selected Benzoate and Cyclohexanone Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ / % InhibitionReference CompoundReference
Ethyl BenzoateEthyl 4-(1H-tetrazol-1-yl)benzoate (Z3)A549 (Lung)2.522 µg/mL-[3]
Ethyl BenzoateEthyl 4-(1H-tetrazol-1-yl)benzoate (Z3)SKGT4 (Gastric)1.576 µg/mL-[3]
Ethyl BenzoateEthyl 4-[(4-methylbenzyl)oxy] benzoate complexEAC (in vivo)58.98% at 1.0 mg/kgCisplatin (59.2% at 1.0 mg/kg)[4]
4-ArylcyclohexanoneVariesVarious--[6]
Antimicrobial Applications

The rise of antibiotic resistance is a global health crisis, demanding the discovery of new antimicrobial agents with novel mechanisms of action. Cyclohexanone and its functionally substituted derivatives are being explored as potential alternatives to conventional antibiotics.[7]

Research has shown that certain cyclohexanone derivatives exhibit notable antimicrobial properties.[8] For example, a study on dibenzylidene-cyclohexanone derivatives demonstrated antibacterial activity against various bacterial strains, with one compound showing a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 50 µg/mL against E. coli and S. aureus.[9]

The benzoate moiety also contributes to antimicrobial activity. A study on benzoic acid derivatives demonstrated that the type and position of substituents on the benzoic ring significantly influence their antibacterial activity against E. coli.[10] Furthermore, ethyl 3,4-dihydroxybenzoate has been shown to potentiate the activity of antibiotics against drug-resistant E. coli by inhibiting efflux pumps.[11] This suggests that Ethyl 4-(3-oxocyclohexyl)benzoate derivatives could not only possess intrinsic antimicrobial activity but also act as adjuvants to enhance the efficacy of existing antibiotics.

Table 2: Antimicrobial Activity of Selected Cyclohexanone and Benzoate Derivatives

Compound ClassDerivative ExampleBacterial StrainMIC / MBCReference CompoundReference
Dibenzylidene-cyclohexanoneA146E. coli, S. aureus50 µg/mL-[9]
Benzoic Acid2-hydroxybenzoic acidE. coli-Benzoic Acid[10]
Ethyl BenzoateEthyl 3,4-dihydroxybenzoateDrug-resistant E. coliPotentiates antibiotic activity-[11]
Anti-inflammatory Applications

Inflammation is a key pathological process in a wide range of diseases, and the development of new anti-inflammatory drugs is a major focus of pharmaceutical research.[12] Both benzoate and cyclohexanone derivatives have shown promise in this area.

The anti-inflammatory properties of benzoic acid derivatives are well-documented.[13] For instance, a study on 1,2-benzothiazine derivatives, which incorporate a modified benzoate structure, demonstrated significant anti-inflammatory activity in in vivo models.[14] The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes.[15][16] In silico and in vitro studies on novel 1,4-benzoxazine derivatives containing a benzoate-like moiety have identified compounds with potent and selective COX-2 inhibition.[17]

Table 3: Anti-inflammatory Activity of Selected Benzoate and Cyclohexanone Derivatives

Compound ClassDerivative ExampleAssayActivityReference CompoundReference
1,2-BenzothiazineVariesCarrageenan-induced paw edemaSignificant reduction in edema-[14]
1,4-Benzoxazine3e, 3f, 3r, 3sCOX-2 InhibitionIC₅₀: 0.57–0.72 μMCelecoxib (IC₅₀ = 0.30 μM)[17]

Experimental Protocols for Performance Evaluation

To facilitate your research and enable a standardized comparison of novel Ethyl 4-(3-oxocyclohexyl)benzoate derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Synthesis of the Core Scaffold

The synthesis of the parent compound, Ethyl 4-(3-oxocyclohexyl)benzoate, can be achieved through various synthetic routes. A common approach involves the reaction of appropriate starting materials under specific conditions. While the exact procedure can vary, a general workflow is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., 4-bromobenzoate and cyclohexenone) Reaction Reaction (e.g., Michael Addition) Start->Reaction Intermediate Intermediate Product Reaction->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Final_Product Ethyl 4-(3-oxocyclohexyl)benzoate Purification->Final_Product

Caption: General workflow for the synthesis of Ethyl 4-(3-oxocyclohexyl)benzoate.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[18][19]

Protocol:

  • Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., cisplatin) in the culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Plating Plate Cancer Cells Incubation1 Incubate 24h Plating->Incubation1 Treatment Add Test Compounds Incubation1->Treatment Incubation2 Incubate 48-72h Treatment->Incubation2 MTT Add MTT Solution Incubation2->MTT Incubation3 Incubate 4h MTT->Incubation3 Solubilization Add DMSO Incubation3->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for the in vitro MTT assay to evaluate anticancer activity.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., E. coli, S. aureus) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and a reference antibiotic in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Broth_Microdilution_Workflow Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of Compounds Dilution->Inoculation Incubation Incubate 18-24h Inoculation->Incubation MIC Determine MIC Incubation->MIC MBC Determine MBC (Optional) MIC->MBC

Caption: Workflow for the broth microdilution method to determine antimicrobial activity.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[17]

Protocol:

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a suitable buffer.

  • Compound Addition: Add the test compounds and a reference inhibitor (e.g., celecoxib) at various concentrations.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Quantification of Prostaglandin: Stop the reaction and measure the amount of prostaglandin produced (e.g., PGE₂) using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ value for each enzyme.

COX_Inhibition_Workflow Preparation Prepare Reaction Mixture Addition Add Test Compounds Preparation->Addition Initiation Add Arachidonic Acid Addition->Initiation Incubation Incubate at 37°C Initiation->Incubation Quantification Measure Prostaglandin Production Incubation->Quantification Analysis Calculate IC50 Quantification->Analysis

Caption: Workflow for the in vitro COX inhibition assay to evaluate anti-inflammatory activity.

Conclusion and Future Directions

The Ethyl 4-(3-oxocyclohexyl)benzoate scaffold holds considerable promise as a versatile platform for the development of novel therapeutics. While direct comparative data on a unified series of derivatives is still emerging, the wealth of information on structurally related benzoate and cyclohexanone compounds provides a strong foundation for future research. The experimental protocols detailed in this guide offer a standardized framework for evaluating the performance of newly synthesized derivatives, enabling a robust and objective comparison of their potential in anticancer, antimicrobial, and anti-inflammatory applications. As our understanding of the structure-activity relationships of this compound class grows, we anticipate the emergence of potent and selective drug candidates with significant therapeutic value.

References

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